Boc-NH-PEG7-Tos
Description
The exact mass of the compound this compound is 579.27133243 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO11S/c1-23-5-7-24(8-6-23)39(29,30)37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-27-25(28)38-26(2,3)4/h5-8H,9-22H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUMUQCIIJFQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110437 | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292268-14-4 | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292268-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-NH-PEG7-Tos: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG7-Tos is a heterobifunctional crosslinker that has gained significant traction in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a discussion of its role in advanced bioconjugation applications.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) linker featuring a Boc-protected amine group at one terminus and a tosyl group at the other. The PEG7 chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1] The terminal functional groups provide orthogonal reactivity, allowing for a stepwise and controlled bioconjugation strategy.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are representative and may vary slightly between different suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C26H45NO11S | |
| Molecular Weight | 579.7 g/mol | |
| Purity | ≥95% | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C | |
| CAS Number | 1292268-14-4 |
Applications in PROTAC Development
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase) and modulating the overall physicochemical properties of the molecule.
The hydrophilic PEG7 chain of this compound can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules. Furthermore, the flexibility and length of the PEG linker are critical for achieving the optimal orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Nucleophilic Substitution: Reaction of the tosyl group with a nucleophile on the target molecule.
Boc Deprotection Protocol
This protocol describes the removal of the Boc group under acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).
-
Add an equal volume of TFA to the solution. A typical concentration of TFA in DCM is 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The deprotected product will have a lower Rf value on TLC due to its increased polarity. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.
-
For a basic work-up, dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid. Caution should be exercised due to CO2 evolution.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to yield the deprotected amine-PEG7-Tos as a TFA salt or free amine.
Nucleophilic Substitution Protocol
This protocol describes the reaction of the tosyl group with a nucleophile (e.g., an amine, thiol, or hydroxyl group on a target molecule). The tosyl group is an excellent leaving group, facilitating SN2 reactions.
Materials:
-
Amine-PEG7-Tos (from the deprotection step)
-
Target molecule with a nucleophilic group
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) (optional, to scavenge the generated toluenesulfonic acid)
-
Reaction monitoring equipment (TLC, LC-MS, or HPLC)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the amine-PEG7-Tos and the target molecule in an anhydrous polar aprotic solvent.
-
If the nucleophile is an amine, an excess of the amine can be used to drive the reaction and neutralize the generated acid. Alternatively, a non-nucleophilic base like DIPEA can be added.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by TLC, LC-MS, or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be purified directly by preparative HPLC to isolate the desired conjugate.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and development. Its well-defined structure, predictable reactivity, and beneficial physicochemical properties make it an ideal linker for the construction of complex biomolecules, most notably PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to foster a deeper understanding of its role in advancing modern therapeutic strategies.
References
Synthesis and Purification of Boc-NH-PEG7-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG7-Tos, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation and drug delivery due to its defined length, biocompatibility, and orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) protected amine and the tosyl group allow for sequential and specific conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems.
Synthesis of this compound
The synthesis of this compound is achieved through the tosylation of the terminal hydroxyl group of Boc-NH-PEG7-OH. This reaction is a standard procedure in organic chemistry, typically involving the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base to activate the hydroxyl group.
Reaction Scheme:
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Boc-NH-PEG7-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine, Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG7-OH (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add pyridine (or triethylamine, 1.5 - 2.0 eq) dropwise to the stirred solution.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted reagents, by-products (e.g., di-tosylated PEG if the starting material was not perfectly mono-functional), and residual solvents. Column chromatography is a common and effective method for this purpose.
Experimental Protocol: Column Chromatography
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexane is typically effective.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a viscous oil or a waxy solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference/Note |
| Molecular Formula | C26H45NO11S | Calculated |
| Molecular Weight | 579.70 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil or waxy solid | Typical observation |
| Typical Yield | 80-95% | Based on similar reported PEG tosylations |
| Purity (by HPLC/NMR) | ≥95% | Expected purity for high-quality product |
| Storage Conditions | -20°C, under inert atmosphere | To prevent degradation |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the Boc group (singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5 and 3.7 ppm), the tosyl aromatic protons (two doublets around 7.3 and 7.8 ppm), and the tosyl methyl group (singlet around 2.4 ppm). The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR: Will show characteristic peaks for the carbons of the Boc group, the PEG backbone, and the tosyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the product. The observed mass should correspond to the calculated molecular weight of this compound.
Logical Relationship Diagram
Caption: Key components and transformation in the synthesis of this compound.
This guide provides a solid foundation for the synthesis and purification of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation to ensure the desired product quality and yield.
An In-Depth Technical Guide to Boc-NH-PEG7-Tos: Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG7-Tos, detailing its mechanism of action in bioconjugation, experimental protocols, and data analysis. This linker is a valuable tool in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over conjugation is paramount.
Core Concepts: Structure and Functionality
This compound is a versatile linker composed of three key components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[1][2] It is stable under a variety of reaction conditions but can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive primary amine.[][4] This allows for a two-step conjugation strategy.
-
Heptaethylene Glycol (PEG7) Spacer: The PEG spacer arm imparts several beneficial properties to the bioconjugate. It increases hydrophilicity, which can improve the solubility and reduce aggregation of the final product.[5] The PEG chain also provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecule by minimizing steric hindrance.
-
Tosyl Group (Tos): The tosyl group is an excellent leaving group in nucleophilic substitution reactions. It readily reacts with nucleophiles such as primary amines (e.g., the side chain of lysine residues in proteins or peptides) and thiols (e.g., cysteine residues) under appropriate pH conditions to form stable covalent bonds.
This unique combination of a protected amine and a reactive tosyl group allows for controlled, sequential bioconjugation.
Mechanism of Action in Bioconjugation
The bioconjugation process using this compound typically involves a two-stage mechanism:
-
Nucleophilic Substitution: The tosyl group serves as the reactive site for the initial conjugation. A nucleophilic group on the biomolecule, most commonly a primary amine on a lysine residue, attacks the carbon adjacent to the tosyl group, leading to a nucleophilic substitution reaction (SN2). This results in the displacement of the tosyl group and the formation of a stable secondary amine linkage between the PEG linker and the biomolecule.
-
Boc Deprotection: Following the initial conjugation, the Boc protecting group on the other end of the linker is removed under acidic conditions. This exposes a primary amine, which is then available for the attachment of a second molecule, such as a cytotoxic drug in an ADC or an E3 ligase ligand in a PROTAC.
References
The Versatility of Boc-NH-PEG7-Tos: A Technical Guide to its Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, the strategic design of linker molecules is paramount to the efficacy and success of novel drug modalities. Among these, Boc-NH-PEG7-Tos , a heterobifunctional linker, has emerged as a critical tool in the development of advanced therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive review of the applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in harnessing its full potential.
This compound is characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a seven-unit polyethylene glycol (PEG) chain, and a terminal tosyl (Tos) group. This unique architecture offers several advantages:
-
Heterobifunctionality: The Boc-protected amine and the tosyl group provide orthogonal reactivity, allowing for sequential and controlled conjugation to different molecules. The Boc group can be deprotected under mild acidic conditions to reveal a primary amine, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions.
-
PEG Spacer: The hydrophilic seven-unit PEG chain enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties and prevent aggregation of hydrophobic drug payloads.[1] The length of the PEG linker is a critical parameter that can influence the biological activity of the final construct.[2]
-
Precise Length: As a monodisperse linker, this compound ensures homogeneity in the final product, a crucial factor for consistent efficacy and regulatory approval.
This guide will delve into the specific applications of this versatile linker in the synthesis of PROTACs and the construction of ADCs, providing the necessary technical details for its effective implementation in drug discovery and development workflows.
Data Presentation: Performance Metrics in PROTACs and ADCs
The length and composition of the linker are critical determinants of the performance of PROTACs and ADCs. While specific quantitative data for this compound is not always available in published literature, the following tables summarize representative data for PROTACs and ADCs with varying PEG linker lengths to illustrate the impact of this parameter.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.[3]
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | ~12 (2 PEG units) | >5000 | <20 | [4] |
| BRD4 | CRBN | PEG | ~18 (4 PEG units) | <500 | >80 | [4] |
| TBK1 | VHL | Alkyl/Ether | 7 | No degradation | N/A | |
| TBK1 | VHL | Alkyl/Ether | 12 | Submicromolar | >90 | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | N/A | |
| CRBN | VHL | PEG | 9 (3 PEG units) | Weak degradation | N/A |
Note: This table presents representative data from various studies to illustrate the general principles of linker length optimization. The exact performance of a PROTAC with a PEG7 linker will be target and E3 ligase dependent.
Table 2: Influence of PEG Linkers on Antibody-Drug Conjugate (ADC) Properties (Representative Data)
In ADCs, PEG linkers can enhance hydrophilicity, improve pharmacokinetics, and allow for higher drug-to-antibody ratios (DAR) without causing aggregation.
| Antibody Target | Payload | Linker Type | DAR | Aggregation (%) | Plasma Half-life (h) | In Vivo Efficacy | Reference |
| HER2 | MMAE | Maleimide-PEG4 | 4 | Low | ~120 | Moderate | |
| HER2 | MMAE | Maleimide-PEG8 | 4 | Low | ~150 | High | |
| HER2 | MMAE | Maleimide-PEG24 | 4 | Very Low | ~180 | High | |
| Trop-2 | MMAE | Val-Lys-PAB-mPEG24 | 4 | < 5 | 168 | High | |
| Trop-2 | MMAE | Val-Lys-PAB-mPEG24 | 8 | < 5 | 144 | High |
Note: This table includes representative data illustrating the benefits of PEGylation in ADCs. A PEG7 linker is expected to confer similar advantages in terms of solubility and pharmacokinetic profile.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthetic workflows. The following are representative protocols for its use in PROTAC synthesis and ADC conjugation.
Protocol 1: Synthesis of a PROTAC using a Boc-NH-PEG-Tos Linker
This protocol describes a general two-step process for synthesizing a PROTAC, where a target protein ligand is first conjugated to the this compound linker, followed by deprotection and conjugation to an E3 ligase ligand.
Step 1: Conjugation of the Target Protein Ligand to this compound
-
Materials:
-
Target protein ligand with a nucleophilic group (e.g., a phenol or amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Nitrogen or Argon atmosphere
-
-
Procedure: a. Dissolve the target protein ligand (1.0 eq) in anhydrous DMF. b. Add K₂CO₃ (3.0 eq) to the solution and stir at room temperature for 30 minutes. c. Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture. d. Heat the reaction to 60-80 °C and stir for 16-24 hours under an inert atmosphere. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected ligand-linker intermediate.
Step 2: Boc Deprotection and Conjugation to the E3 Ligase Ligand
-
Materials:
-
Boc-protected ligand-linker intermediate from Step 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
E3 ligase ligand with a carboxylic acid group
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure: a. Boc Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS. Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove residual TFA. The resulting amine-TFA salt is typically used in the next step without further purification. b. Amide Coupling: Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. Add PyBOP (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the deprotected amine-TFA salt (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution. d. Stir the reaction at room temperature for 4-16 hours under an inert atmosphere. Monitor progress by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparation and Characterization of an ADC with a PEG7 Linker
This protocol outlines the steps for conjugating a drug to an antibody using a PEG7 linker and subsequent analysis of the drug-to-antibody ratio (DAR). This example uses a propargyl-PEG7-acid linker, which is functionally analogous to this compound after modification, for a click chemistry-based conjugation.
Step 1: Antibody and Drug-Linker Preparation
-
Antibody Modification: The antibody is functionalized with an azide group using a suitable reagent (e.g., an NHS-azide ester).
-
Drug-Linker Synthesis: The cytotoxic drug is conjugated to a propargyl-PEG7-acid linker.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
-
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-Propargyl-PEG7-acid conjugate in an organic solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium ascorbate solution
-
-
Procedure: a. In a reaction vessel, combine the azide-modified antibody solution with the Drug-Propargyl-PEG7-acid solution (typically a 5-10 molar excess of the drug-linker). b. Prepare the Cu(I) catalyst by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio and letting it stand for 3-5 minutes. c. Add the pre-formed Cu(I)/THPTA complex to the antibody/drug mixture. d. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. e. Incubate the reaction at room temperature for 1-2 hours, protected from light. f. Purify the resulting ADC to remove unreacted drug-linker and catalyst components using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Step 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Materials and Equipment:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
-
Procedure: a. Equilibrate the HIC column with the high salt buffer. b. Inject 10-50 µg of the purified ADC sample. c. Elute the ADC species using a linear gradient from 100% high salt buffer to 100% low salt buffer over 20-30 minutes. d. Monitor the elution profile by UV absorbance at 280 nm. e. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.). f. Integrate the peak area for each species to calculate the average DAR.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG7 linker.
Caption: General synthetic workflow for a PROTAC using this compound.
Caption: Workflow for ADC synthesis and DAR analysis with a PEG7 linker.
Conclusion
This compound is a highly valuable and versatile linker for the development of sophisticated bioconjugates. Its well-defined structure, which includes a hydrophilic PEG7 spacer and orthogonal reactive groups, provides medicinal chemists with a powerful tool to fine-tune the properties of PROTACs and ADCs. The strategic incorporation of this linker can lead to molecules with improved solubility, enhanced pharmacokinetic profiles, and potent biological activity. While the optimal linker length is always context-dependent, the principles and methodologies outlined in this guide provide a solid foundation for the rational design and synthesis of next-generation targeted therapies. The continued exploration of such precisely engineered linkers will undoubtedly accelerate the discovery and development of innovative medicines for a wide range of diseases.
References
In-Depth Technical Guide to Boc-NH-PEG7-Tos: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-PEG7-Tos, a versatile heterobifunctional linker increasingly utilized in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and provides illustrative experimental workflows.
Core Compound Specifications
This compound is a valuable tool in bioconjugation and medicinal chemistry, prized for its defined structure and versatile reactive groups. The key quantitative data for this compound are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 1292268-14-4 | [1] |
| Molecular Weight | 579.7 g/mol | [1] |
| Molecular Formula | C₂₆H₄₅NO₁₁S | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | |
| Storage Conditions | -20°C for long-term stability |
Chemical Structure and Functional Attributes
This compound is a polyethylene glycol (PEG) derivative featuring three key components that dictate its utility in multi-step organic synthesis:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine. This allows for selective reactions at the other end of the linker without unintended side reactions at the amine. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.
-
PEG7 Spacer: The seven-unit polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the final conjugate. It can enhance the aqueous solubility of hydrophobic molecules, improve pharmacokinetics by increasing the hydrodynamic volume, and provide a flexible bridge between the two conjugated moieties, which can be crucial for biological activity.
-
Tosyl Group: The tosyl (or para-toluenesulfonyl) group is an excellent leaving group, making the terminal end of the linker highly susceptible to nucleophilic substitution. This allows for the efficient attachment of various nucleophiles, such as amines, thiols, or hydroxyls, present on drugs, targeting ligands, or other molecules of interest.
The combination of these features in a single molecule enables a controlled, stepwise approach to the synthesis of complex bioconjugates.
Applications in Drug Development
The unique trifunctional nature of this compound makes it a powerful tool in the construction of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be utilized to first conjugate the drug to the linker, followed by deprotection of the amine and subsequent attachment to the antibody. This modular approach allows for precise control over the drug-linker complex before it is attached to the biological component.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. This compound is an ideal candidate for the linker component. Its defined length and flexibility can be optimized to promote the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The PEG component can also improve the overall solubility and cell permeability of the PROTAC molecule.
Experimental Workflows
The following diagrams illustrate the logical steps involved in utilizing this compound for the synthesis of ADCs and PROTACs.
Illustrative Experimental Protocol
While specific reaction conditions will vary depending on the substrates, the following provides a general, illustrative protocol for the conjugation of a nucleophilic drug molecule to this compound.
Objective: To synthesize a Boc-protected drug-linker conjugate.
Materials:
-
Drug molecule with a nucleophilic group (e.g., a primary amine or thiol)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Purification system (e.g., flash column chromatography or preparative HPLC)
-
Analytical instruments for characterization (e.g., LC-MS and NMR)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the drug molecule (1 equivalent) and a base (1.5-2 equivalents) in the chosen anhydrous solvent. Stir the solution at room temperature for 15-30 minutes.
-
Reaction: Add a solution of this compound (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature if heated. Quench the reaction if necessary (e.g., with water or a mild acid). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using an appropriate method such as flash column chromatography on silica gel or preparative HPLC to yield the pure Boc-protected drug-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
This guide serves as a foundational resource for understanding and utilizing this compound in advanced drug development. For specific applications, further optimization of reaction conditions and purification methods will be necessary.
References
An In-depth Technical Guide to the Solubility and Stability of Boc-NH-PEG7-Tos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Boc-NH-PEG7-Tos, a heterobifunctional linker commonly employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for its effective handling, storage, and application in synthesizing well-defined molecular conjugates.
Introduction to this compound
This compound is a chemical linker featuring three key components: a tert-butyloxycarbonyl (Boc) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a tosyl (Tos) group. The Boc group serves as a protecting group for the primary amine, which can be deprotected under specific acidic conditions to allow for subsequent conjugation. The hydrophilic PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to various nucleophiles such as amines, thiols, or hydroxyls.
Solubility Profile
A related compound, t-Boc-N-Amido-PEG7-Tos, is reported to be soluble in dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF)[1]. Other Boc-protected PEG derivatives exhibit good solubility in a range of common organic solvents and aqueous solutions. For instance, Boc-NH-PEG-COOH and Boc-NH-PEG-NH2 are soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO[2][3]. They are less soluble in alcohols and toluene, and generally insoluble in ether[2][3].
Based on this, the expected solubility of this compound is summarized in the table below.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Examples | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
| Aqueous | Water, PBS buffer | Soluble |
| Alcohols | Methanol, Ethanol | Less Soluble |
| Aromatic Hydrocarbons | Toluene | Less Soluble |
| Ethers | Diethyl ether | Insoluble |
Note: To enhance solubility, gentle heating to 37°C and sonication in an ultrasonic bath may be employed.
Stability Profile
The stability of this compound is primarily dictated by the chemical lability of the Boc and tosyl functional groups under different environmental conditions.
pH Stability
-
Acidic Conditions: The Boc protecting group is sensitive to acidic conditions and will be cleaved to reveal the free amine. This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous organic solvent. Therefore, this compound is unstable in acidic environments.
-
Basic Conditions: The Boc group is generally stable towards bases and most nucleophiles. The ester-like carbamate linkage is less susceptible to basic hydrolysis compared to a standard ester due to the resonance contribution of the nitrogen lone pair. The tosyl group is also stable under basic conditions, although it can react with strong nucleophiles.
-
Neutral Conditions: The compound is expected to be stable at neutral pH.
Thermal Stability
The Boc group can undergo thermolytic deprotection at elevated temperatures. While specific temperatures for this compound are not documented, thermal deprotection of Boc-amines can occur, sometimes under solvent-free conditions. For long-term storage, it is recommended to keep the compound at -20°C.
Stability to Light and Oxidation
Specific data on the photostability and oxidative stability of this compound is limited. However, standard practice for complex organic molecules is to store them protected from light. The PEG chain itself is generally stable to oxidation under normal handling conditions.
Table 2: Summary of this compound Stability
| Condition | Stability | Notes |
| Acidic (pH < 4) | Unstable | The Boc group is readily cleaved to yield the free amine. |
| Neutral (pH 6-8) | Stable | The compound is suitable for use and storage under neutral conditions. |
| Basic (pH > 8) | Generally Stable | The Boc group is resistant to basic hydrolysis. The tosyl group is also stable but can react with strong nucleophiles. |
| Elevated Temperature | Potentially Unstable | High temperatures can cause thermal deprotection of the Boc group. Long-term storage at -20°C is recommended. |
| Light | Potentially Unstable | As a precautionary measure, the compound should be stored protected from light. |
| Oxidizing Agents | Potentially Unstable | Stability towards specific oxidizing agents has not been reported. Avoid strong oxidants. |
Experimental Protocols
Protocol for Determining Solubility
This protocol is adapted from PEG precipitation methods used for determining protein and peptide solubility and can be applied to assess the solubility of this compound in various solvents.
Objective: To determine the approximate solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, water, DCM, ethanol)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Agitate the vials vigorously using a vortex mixer for 2 minutes.
-
Allow the suspensions to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or Molarity.
Protocol for Stability Indicating Assay
This protocol outlines a general procedure for a stability-indicating assay method (SIAM) to assess the stability of this compound under various stress conditions, as recommended by regulatory guidelines like the ICH.
Objective: To evaluate the stability of this compound under forced degradation conditions and to develop an analytical method that can separate the intact molecule from its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or UPLC system with a PDA or MS detector
-
pH meter
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the this compound peak from potential impurities and degradation products. A gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the compound (in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the developed HPLC method.
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of the intact this compound.
-
Identify and quantify the formation of any degradation products.
-
The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.
-
Visualizations
Caption: A typical experimental workflow involving this compound.
References
An In-Depth Technical Guide to Boc-NH-PEG7-Tos: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the evolving landscape of targeted therapeutics and complex biomolecular architectures, heterobifunctional linkers play a pivotal role. This technical guide provides a comprehensive overview of Boc-NH-PEG7-Tos, a discrete polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal tosyl group. We will delve into its core features, chemical properties, and its applications in advanced bioconjugation strategies, with a particular focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide offers detailed experimental protocols and visual workflows to empower researchers in leveraging the unique capabilities of this versatile linker.
Introduction to this compound
This compound is a heterobifunctional linker characterized by a precise chain length of seven ethylene glycol units. This discrete PEG spacer is flanked by two distinct reactive moieties: a Boc-protected primary amine and a tosyl group. This dual functionality allows for the sequential and controlled conjugation of two different molecules, a critical requirement in the construction of complex bioconjugates.[1]
The key attributes of this compound stem from its three core components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine. It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, exposing the amine for subsequent conjugation.[1]
-
PEG7 Spacer: The polyethylene glycol chain, with its seven repeating oxyethylene units, imparts hydrophilicity to the linker and, consequently, to the final conjugate. This enhanced water solubility is often crucial for improving the pharmacokinetic properties of therapeutic molecules.[1] The defined length of the PEG chain allows for precise control over the spatial separation of the conjugated molecules.
-
Tosyl Group: The tosyl (p-toluenesulfonyl) group is an excellent leaving group, making the terminal position of the linker highly susceptible to nucleophilic substitution. This allows for efficient reaction with a variety of nucleophiles, such as amines, thiols, and hydroxyl groups, to form stable covalent bonds.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.
| Property | Value | Reference |
| Chemical Name | t-Boc-N-Amido-PEG7-Tos | [1] |
| Molecular Formula | C26H45NO11S | |
| Molecular Weight | 579.70 g/mol | |
| CAS Number | 1292268-14-4 | |
| Appearance | Varies (often a solid or oil) | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM | |
| Storage Conditions | Recommended storage at -20°C for long-term stability |
Key Applications in Bioconjugation and Drug Discovery
The unique architecture of this compound makes it a valuable tool in a multitude of applications within the fields of bioconjugation and drug discovery.
Synthesis of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins. These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for the linker component in PROTAC synthesis. The defined length of the PEG7 spacer is critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG7 spacer of this compound can help to mitigate aggregation and improve the solubility of the final ADC construct. The heterobifunctional nature of the linker allows for a controlled, stepwise conjugation process.
Peptide and Oligonucleotide Modification
This compound can be used to modify peptides and oligonucleotides to enhance their therapeutic properties. PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the half-life, improve the stability, and reduce the immunogenicity of biomolecules.
Surface Modification and Nanoparticle Functionalization
The reactive ends of this compound can be utilized to functionalize surfaces and nanoparticles. This is particularly relevant in the development of targeted drug delivery systems, where nanoparticles are coated with targeting ligands to enhance their accumulation at the desired site of action.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Boc Deprotection of the Amine Terminus
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of linker).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the excess TFA by washing the organic layer with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected linker, NH2-PEG7-Tos, as a TFA salt.
Caption: Boc deprotection of this compound using TFA.
Nucleophilic Substitution of the Tosyl Group
Objective: To conjugate a nucleophile-containing molecule to the tosyl-activated terminus of the PEG linker.
Materials:
-
NH2-PEG7-Tos (from the previous step) or this compound
-
Nucleophile-containing molecule (e.g., a primary amine, thiol, or alcohol)
-
A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) if the nucleophile is an amine salt
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the PEG linker (either Boc-protected or deprotected) and the nucleophile-containing molecule in the chosen solvent under an inert atmosphere.
-
If the nucleophile is an amine salt, add 2-3 equivalents of DIPEA to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (typically between 50-80°C) and stir for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure will depend on the properties of the product. Typically, it may involve dilution with water and extraction with an organic solvent, followed by purification by column chromatography or preparative HPLC.
Caption: Nucleophilic substitution of the tosyl group.
Illustrative Workflow: Synthesis of a PROTAC
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound, demonstrating the sequential conjugation strategy.
Caption: PROTAC synthesis workflow using this compound.
Conclusion
This compound stands out as a highly valuable and versatile heterobifunctional linker for researchers and drug development professionals. Its well-defined structure, combining a stable protecting group, a hydrophilic spacer of precise length, and a highly reactive leaving group, offers exceptional control and flexibility in the design and synthesis of complex biomolecular conjugates. The applications of this linker, particularly in the rapidly advancing field of targeted protein degradation with PROTACs, underscore its importance in the development of next-generation therapeutics. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for scientists looking to incorporate this compound into their research and development endeavors.
References
The Strategic Roles of Boc and Tos Groups in Boc-NH-PEG7-Tos: A Technical Guide for Researchers
For Immediate Release
In the landscape of advanced drug development and bioconjugation, the strategic use of heterobifunctional linkers is paramount for the precise construction of complex therapeutic entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The molecule Boc-NH-PEG7-Tos serves as a cornerstone in this field, offering a modular platform for the covalent linkage of biomolecules. This technical guide provides an in-depth analysis of the distinct and synergistic roles of the tert-Butoxycarbonyl (Boc) and Tosyl (Tos) functional groups within this linker, aimed at researchers, scientists, and professionals in drug development.
The Architectural Significance of this compound
This compound is a heterobifunctional linker characterized by three key components: a Boc-protected amine, a heptaethylene glycol (PEG7) spacer, and a terminal tosyl group. This strategic arrangement allows for a sequential and controlled approach to conjugation, where each functional group serves a specific and critical purpose in the synthetic workflow. The central PEG7 chain, being a hydrophilic and flexible spacer, enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in the design of effective therapeutics.[1]
The Boc Group: A Robust Guardian of the Amine
The tert-Butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis.[2] Its primary function within the this compound linker is to temporarily mask the reactivity of the primary amine, preventing it from engaging in undesired side reactions during the initial stages of a synthetic sequence.
The stability of the Boc group to a wide range of reaction conditions, excluding acidic environments, allows for selective transformations at the other end of the linker.[2] Deprotection of the Boc group is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which efficiently regenerates the free amine for subsequent conjugation reactions.[3][4]
The Tos Group: An Excellent Leaving Group for Nucleophilic Substitution
The Tosyl (p-toluenesulfonyl) group is renowned in organic chemistry for its ability to transform a poor leaving group, such as a hydroxyl group, into an excellent one. In the context of this compound, the tosyl group is the reactive handle for the initial conjugation step. It is highly susceptible to displacement by nucleophiles in an S_N2 reaction.
This reactivity allows for the efficient attachment of the linker to a variety of molecules bearing nucleophilic functional groups, such as amines, thiols, or hydroxyls. The tosyl group's departure as the stable p-toluenesulfonate anion is the driving force for these conjugation reactions.
Synergistic Action in a Synthetic Workflow
The distinct chemical properties of the Boc and Tos groups in this compound dictate a logical and efficient two-step conjugation strategy. First, a molecule of interest with a suitable nucleophile is reacted with the linker, displacing the tosyl group. In this step, the Boc group remains intact, protecting the amine terminus. Following this initial conjugation and subsequent purification, the Boc group is removed under acidic conditions to unveil the free amine, which is then ready to be coupled with a second molecule of interest.
Quantitative Data Summary
While comprehensive quantitative data for this compound is often proprietary or found within specific patent literature, the following table summarizes typical specifications based on commercially available products and general synthetic knowledge.
| Parameter | Typical Value/Characteristic | Source |
| Purity | ≥95% | |
| Molecular Weight | 579.7 g/mol | |
| CAS Number | 1292268-14-4 | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Condition | -20°C |
Experimental Protocols
The following are generalized experimental protocols for the key transformations involving the Boc and Tos groups in a linker like this compound. Researchers should optimize these conditions for their specific substrates.
Nucleophilic Displacement of the Tosyl Group
This protocol describes the conjugation of a primary amine to the tosylated end of the linker.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Add 1.2 equivalents of the amine-containing molecule to the solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine, often as a TFA salt.
Conclusion
The Boc and Tos groups in this compound provide a robust and versatile system for the controlled, sequential conjugation of molecules. The Boc group serves as a reliable protecting group for the amine terminus, while the tosyl group acts as an efficient leaving group for the initial conjugation step. This dual functionality, combined with the beneficial properties of the PEG spacer, makes this compound an invaluable tool for researchers and scientists in the development of next-generation therapeutics and advanced biomaterials.
References
- 1. t-Boc-N-Amido-PEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-Amido-PEG7-Tos, 1292268-14-4 | BroadPharm [broadpharm.com]
Commercial Suppliers and Availability of Boc-NH-PEG7-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key properties, and fundamental applications of Boc-NH-PEG7-Tos, a heterobifunctional linker critical in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound, with the full chemical name tert-butyl (1-oxo-1-(p-tolylsulfonyloxy)-3,6,9,12,15,18,21-heptaoxanonan-22-yl)carbamate, is a valuable tool in chemical biology and drug discovery. It features a Boc-protected amine and a tosyl group at opposite ends of a seven-unit polyethylene glycol (PEG) spacer. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions to yield a primary amine.[1][2] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and hydroxyls.[1][3] The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1]
Commercial Availability and Supplier Specifications
A number of chemical suppliers offer this compound, often with varying purities and in different quantities. The following table summarizes the key information from several prominent suppliers.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Condition | Solubility |
| BroadPharm | BP-24109 | >98% | 579.7 | 1292268-14-4 | -20°C | DMSO, DCM, DMF |
| Biopharma PEG | N/A | ≥95% | 579.7 | 1292268-14-4 | -5°C, dry | N/A |
| AxisPharm | AP11905 | ≥95% | 579.7 | 1292268-14-4 | N/A | N/A |
| TargetMol | TA9H98774642 | N/A | 579.7 | 1292268-14-4 | Powder: -20°C for 3 years | N/A |
Key Applications and Experimental Considerations
The unique bifunctional nature of this compound makes it a versatile linker for a range of applications, most notably in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Workflow: PROTAC Synthesis
The general workflow for synthesizing a PROTAC using this compound involves a two-step process:
-
Nucleophilic Substitution: The tosyl group is displaced by a nucleophile on the E3 ligase ligand.
-
Boc Deprotection and Amide Coupling: The Boc protecting group is removed from the PEG linker, and the resulting free amine is coupled to a carboxylic acid on the target protein ligand.
Figure 1: General workflow for the synthesis of a PROTAC using this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. These should be optimized for specific substrates and reaction scales.
Protocol 1: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG compound (e.g., Boc-NH-PEG7-E3 Ligand)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected PEG compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Optional (for free amine): Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the TFA. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.
Protocol 2: Nucleophilic Substitution with the Tosyl Group
This protocol outlines the reaction of the tosyl group with a nucleophile, for example, an amine on an E3 ligase ligand.
Materials:
-
This compound
-
Nucleophile-containing molecule (e.g., E3 ligase ligand with a primary amine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)) (optional, to scavenge the generated tosic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound and an excess of the nucleophile-containing molecule in an anhydrous polar aprotic solvent in a round-bottom flask.
-
If necessary, add a non-nucleophilic base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound is a component of the PROTAC molecule, which hijacks the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC does not directly participate in a signaling cascade but rather induces the degradation of a target protein that may be a key component of a signaling pathway.
Figure 2: Mechanism of PROTAC-mediated protein degradation.
In this process, the PROTAC, synthesized using linkers like this compound, acts as a bridge to bring the target protein into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can engage in further catalytic cycles of protein degradation.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling using Boc-NH-PEG7-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, is a widely employed strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can improve protein solubility, increase in vivo stability by reducing proteolytic degradation, prolong circulation half-life by decreasing renal clearance, and reduce immunogenicity. Boc-NH-PEG7-Tos is a heterobifunctional PEGylation reagent designed for the targeted modification of proteins. It features a Boc-protected amine group and a tosyl (tosylate) group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with amino acid residues on the protein surface, such as lysine or cysteine. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent modifications if desired.
These application notes provide a detailed protocol for the use of this compound in protein labeling, covering the steps of Boc deprotection, the PEGylation reaction, and the purification and characterization of the resulting PEGylated protein.
Principle of the Method
The protein labeling process using this compound involves a two-step procedure. The first optional step is the deprotection of the Boc group to yield a free amine on the PEG linker, which can be useful for analytical purposes or subsequent conjugation steps. The primary labeling reaction involves the nucleophilic attack by an amino acid residue on the protein (e.g., the epsilon-amino group of lysine or the sulfhydryl group of cysteine) on the carbon atom bearing the tosylate leaving group of the PEG reagent. This results in the formation of a stable covalent bond between the protein and the PEG linker.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.5
-
(Optional for Boc deprotection) Trifluoroacetic acid (TFA)
-
(Optional for Boc deprotection) Dichloromethane (DCM)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))
-
Analytical instruments (e.g., SDS-PAGE apparatus, HPLC system, Mass Spectrometer)
Experimental Protocols
Protocol 1: Boc Group Deprotection (Optional)
This step is performed if the terminal amine of the PEG linker is required for subsequent applications or characterization.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a final concentration of 10-20 mg/mL.
-
Acidification: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the complete removal of the Boc group.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation.
-
Final Product: The resulting deprotected NH2-PEG7-Tos is obtained as a TFA salt and can be used directly in the PEGylation reaction or after neutralization.
Protocol 2: Protein PEGylation with this compound
-
Protein Preparation: Prepare a solution of the target protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the protein for the PEGylation reagent.
-
Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer or a compatible organic solvent like DMSO at a concentration that allows for easy addition to the protein solution.
-
PEGylation Reaction: Add the this compound solution to the protein solution. The molar ratio of PEG reagent to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal time and temperature will depend on the specific protein and should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. This will consume any unreacted PEG reagent.
-
Purification: Remove the unreacted PEG reagent and byproducts, and separate the PEGylated protein from the unreacted protein using a suitable chromatography method such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
Protocol 3: Characterization of the PEGylated Protein
-
SDS-PAGE Analysis: Analyze the purified PEGylated protein by SDS-PAGE. A successful PEGylation will result in a band shift, with the PEGylated protein migrating slower than the unmodified protein due to the increased molecular weight.
-
HPLC Analysis: Use Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion HPLC (SE-HPLC) to assess the purity of the PEGylated protein and to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).
-
Mass Spectrometry: Determine the exact mass of the PEGylated protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the number of attached PEG chains.
-
Biological Activity Assay: Perform a relevant bioassay to determine the in vitro biological activity of the PEGylated protein compared to the unmodified protein.
Data Presentation
The following tables provide representative quantitative data for a typical protein PEGylation experiment using a tosyl-activated PEG reagent. The exact values will vary depending on the specific protein and reaction conditions.
| Parameter | Condition | Outcome |
| Reaction Conditions | ||
| Protein Concentration | 5 mg/mL | - |
| Molar Ratio (PEG:Protein) | 20:1 | - |
| pH | 8.0 | - |
| Temperature | 4°C | - |
| Reaction Time | 12 hours | - |
| PEGylation Efficiency | ||
| Unmodified Protein | - | 15% |
| Mono-PEGylated Protein | - | 70% |
| Di-PEGylated Protein | - | 10% |
| Poly-PEGylated Protein | - | 5% |
| Characterization | ||
| Purity (by SE-HPLC) | >95% | - |
| Retained Biological Activity | 85% | - |
| Stability | ||
| Half-life in Serum (in vitro) | 37°C | 48 hours (PEGylated) vs. 8 hours (unmodified) |
Visualizations
Caption: Experimental workflow for protein labeling using this compound.
Caption: Reaction pathway for the PEGylation of a protein with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Suboptimal pH | Optimize the reaction pH within the 7.5-8.5 range. |
| Insufficient molar excess of PEG reagent | Increase the molar ratio of this compound to protein. | |
| Presence of primary amines in the buffer | Use a buffer free of primary amines, such as sodium phosphate or borate buffer. | |
| Inactive PEG reagent | Ensure the this compound is stored properly and is not hydrolyzed. | |
| Protein Precipitation | High concentration of protein or PEG reagent | Perform the reaction at a lower concentration. |
| Change in protein solubility upon PEGylation | Screen different buffer conditions. | |
| Loss of Biological Activity | PEGylation at or near the active site | Reduce the molar excess of the PEG reagent to favor modification of more accessible sites. Consider site-directed mutagenesis to remove reactive residues near the active site. |
| Denaturation of the protein | Perform the reaction at a lower temperature (e.g., 4°C). |
Conclusion
The use of this compound provides a versatile method for the targeted PEGylation of proteins. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively label their protein of interest to enhance its therapeutic potential. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for achieving a homogeneous and active PEGylated protein.
Application Notes: Site-Specific Peptide Modification using Boc-NH-PEG7-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of therapeutic peptides with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a peptide's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. It can also shield the peptide from proteolytic degradation, improve its solubility, and reduce its immunogenicity.[1][2][3]
Boc-NH-PEG7-Tos is a heterobifunctional linker designed for the precise, site-specific modification of peptides. It features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc) protected primary amine. This configuration allows for a two-stage modification process: first, the covalent attachment of the PEG linker to a nucleophilic residue on the peptide via the tosyl group, and second, the deprotection of the Boc group to reveal a reactive primary amine. This terminal amine can then be used for further conjugation, for example, to a cytotoxic drug in the formation of a Peptide-Drug Conjugate (PDC).[][5]
These application notes provide detailed protocols for the use of this compound in peptide modification, including reaction conditions, purification, and characterization of the resulting PEGylated peptide.
Chemical Properties and Reaction Mechanism
This compound consists of a seven-unit PEG chain that provides a flexible, hydrophilic spacer. The tosyl group is highly reactive towards nucleophilic side chains of amino acids such as lysine (ε-amino group), the peptide's N-terminal α-amino group, and the thiol group of cysteine. The reaction proceeds via a standard SN2 nucleophilic substitution mechanism. The Boc protecting group is stable under the conditions required for the conjugation reaction but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).
Applications in Drug Development
The ability to introduce a PEG linker with a terminal amine makes this compound particularly valuable in the development of targeted therapeutics. A primary application is in the construction of Peptide-Drug Conjugates (PDCs) for cancer therapy. In this approach, a targeting peptide that specifically binds to receptors overexpressed on cancer cells is first PEGylated. The newly introduced terminal amine on the PEG linker is then used to attach a potent cytotoxic drug. This strategy enhances the solubility and circulation time of the drug, while the targeting peptide ensures its selective delivery to the tumor site, minimizing off-target toxicity.
Experimental Protocols
Protocol 1: PEGylation of a Peptide via Lysine Side Chain
This protocol describes the conjugation of this compound to the ε-amino group of a lysine residue within a peptide sequence.
Materials:
-
Peptide containing at least one lysine residue
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
MALDI-TOF Mass Spectrometer
Procedure:
Step 1: Conjugation of this compound to the Peptide
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.0-8.5) to a final concentration of 1-5 mg/mL. The slightly alkaline pH deprotonates the lysine ε-amino group, increasing its nucleophilicity.
-
Dissolve this compound (1.5 to 5 molar equivalents relative to the peptide) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring peptide solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.
-
Monitor the reaction progress by RP-HPLC or LC-MS, observing the appearance of a new, more hydrophobic peak corresponding to the Boc-PEGylated peptide and the disappearance of the starting peptide peak.
Step 2: Boc Deprotection
-
Once the conjugation is complete, lyophilize the reaction mixture to remove the aqueous buffer.
-
Dissolve the dried residue in a solution of 50% TFA in DCM.
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS, looking for the disappearance of the Boc-protected intermediate and the appearance of the final product (as its TFA salt).
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
Step 3: Purification
-
Purify the crude PEGylated peptide using preparative RP-HPLC with a suitable C18 column.
-
Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to elute the product. The PEGylated peptide will typically elute later than the unmodified peptide.
-
Collect the fractions containing the pure product and lyophilize to obtain the final PEGylated peptide as a TFA salt.
Protocol 2: Characterization of the PEGylated Peptide
1. RP-HPLC Analysis:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Expected Result: The PEGylated peptide will have a longer retention time compared to the unmodified peptide due to the increased hydrophobicity of the PEG chain.
2. Mass Spectrometry:
-
Technique: MALDI-TOF MS is well-suited for analyzing PEGylated peptides.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix.
-
Expected Result: The mass spectrum of the PEGylated peptide will show an increase in molecular weight corresponding to the mass of the NH₂-PEG7- moiety (approximately 351.4 Da) compared to the unmodified peptide. A characteristic distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) may be observed if the PEG linker is polydisperse, though this compound is typically supplied as a discrete length molecule.
Quantitative Data Summary
The efficiency of PEGylation and deprotection can vary depending on the peptide sequence and reaction conditions. Below are typical, expected values for the described protocols.
| Parameter | Conjugation (Step 1) | Deprotection (Step 2) | Overall Yield (after purification) |
| Reaction Conversion | > 90% | > 99% | - |
| Purity (crude) | Variable | Variable | - |
| Final Purity (post-HPLC) | - | - | > 95% |
| Expected Yield | - | - | 40-70% |
Note: Yields are highly dependent on the specific peptide and purification efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for peptide PEGylation and deprotection.
Application in Peptide-Drug Conjugate (PDC) for Cancer Therapy
This diagram illustrates the conceptual signaling pathway of a PDC utilizing a targeting peptide modified with an amine-terminated PEG linker. The example shows a peptide targeting a receptor tyrosine kinase (RTK) overexpressed in cancer cells.
Caption: Targeted drug delivery via a Peptide-Drug Conjugate.
References
Application Notes and Protocols for Boc-NH-PEG7-Tos in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[1]
Polyethylene glycol (PEG) linkers are among the most frequently utilized linkers in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[1][2] The incorporation of a PEG linker can enhance the aqueous solubility and cell permeability of a PROTAC, which are often challenges for these large molecules.[2] The length and flexibility of the PEG chain are crucial for optimizing the spatial orientation of the POI and E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[3]
Boc-NH-PEG7-Tos: A Versatile Linker for PROTAC Synthesis
This compound is a heterobifunctional PEG-based linker designed for the modular synthesis of PROTACs. It features two distinct functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a tosyl (Tos) group. This strategic design allows for a controlled, stepwise conjugation of the POI and E3 ligase ligands.
The tosyl group is an excellent leaving group, making it susceptible to nucleophilic substitution by a suitable functional group (e.g., a phenol or amine) on one of the ligands. The Boc-protected amine provides a stable, masked reactive site that can be deprotected under mild acidic conditions to reveal a primary amine. This newly exposed amine can then be coupled to the other ligand, typically through an amide bond formation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for the synthesis and evaluation of a PROTAC synthesized using this compound.
References
Application of Boc-NH-PEG7-Tos in Antibody-Drug Conjugates (ADCs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers are widely employed in ADC design to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2][]
This document provides detailed application notes and protocols for the use of Boc-NH-PEG7-Tos , a heterobifunctional, monodisperse PEG linker, in the development of ADCs. This linker features a tert-butyloxycarbonyl (Boc)-protected amine and a tosylate (Tos) group, offering a versatile platform for the sequential conjugation of a drug and an antibody.
Principle of Application
The use of this compound in ADC synthesis involves a two-stage process. First, the Boc-protecting group is removed from the amine terminus under acidic conditions. The liberated amine is then available for conjugation to a suitable functional group on the cytotoxic payload, typically a carboxylic acid, to form a stable amide bond. In the second stage, the tosyl group, an excellent leaving group, is displaced by a nucleophile on the antibody, commonly a thiol group generated from the reduction of interchain disulfide bonds. This results in a stable thioether linkage between the linker-drug conjugate and the antibody. The PEG7 spacer provides a hydrophilic bridge between the antibody and the payload, which can improve the overall biophysical properties of the resulting ADC.[2]
Key Advantages of this compound in ADCs
-
Hydrophilicity: The PEG7 moiety increases the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic payloads and improve overall solubility.
-
Defined Length: As a monodisperse linker, this compound ensures the generation of a more homogeneous ADC product, which is advantageous for characterization, manufacturing, and regulatory approval.
-
Versatility: The orthogonal reactivity of the Boc-protected amine and the tosyl group allows for a controlled, stepwise conjugation process.
-
Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by increasing their hydrodynamic radius and shielding them from proteolytic degradation and renal clearance.
Hypothetical Performance Data
As no specific performance data for an ADC constructed with this compound is publicly available, the following tables present a hypothetical example to illustrate how quantitative data for such an ADC could be structured.
Table 1: Conjugation Efficiency and Characterization of a Hypothetical ADC
| Parameter | Value | Method |
| Antibody | Anti-HER2 mAb | - |
| Drug | MMAE (Monomethyl auristatin E) | - |
| Linker | This compound | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Conjugation Yield | 75% | UV-Vis Spectroscopy |
| Monomer Content | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (7 days) | >90% intact ADC | LC-MS |
Table 2: In Vitro Cytotoxicity of a Hypothetical ADC
| Cell Line | Target Expression | IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 |
| BT-474 | HER2-positive | 1.2 |
| MDA-MB-231 | HER2-negative | >1000 |
Table 3: In Vivo Efficacy in a Xenograft Mouse Model (SK-BR-3 Tumors)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Naked Antibody | 10 | 30 |
| Hypothetical ADC | 5 | 95 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of an ADC using this compound. These should be optimized for the specific antibody and payload being used.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the deprotection of this compound and its subsequent conjugation to a carboxylic acid-containing payload.
1.1. Boc Deprotection of this compound
-
Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-PEG7-Tos is typically obtained as a TFA salt and can be used in the next step without further purification.
1.2. Amide Coupling of the Deprotected Linker to the Cytotoxic Drug
-
Dissolve the cytotoxic drug (containing a carboxylic acid) and the amine-PEG7-Tos TFA salt in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable coupling agent (e.g., HATU, HBTU) and an organic base (e.g., diisopropylethylamine (DIPEA)) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
Upon completion, purify the drug-linker conjugate using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the drug-linker conjugate.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the partial reduction of the antibody's disulfide bonds and the subsequent conjugation with the drug-linker construct.
2.1. Partial Reduction of the Monoclonal Antibody
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of TCEP will determine the number of disulfide bonds reduced and ultimately influence the DAR.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF).
2.2. Conjugation of the Drug-Linker to the Reduced Antibody
-
Immediately after the removal of the reducing agent, add the purified drug-linker conjugate (from Protocol 1.2) to the reduced antibody solution. A molar excess of the drug-linker is typically used.
-
The reaction is usually performed in a buffer with a slightly basic pH (e.g., pH 8.0) to facilitate the nucleophilic substitution of the tosyl group.
-
Allow the conjugation reaction to proceed at 4°C overnight with gentle stirring.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
Protocol 3: Purification and Characterization of the ADC
3.1. Purification of the ADC
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
For further purification and to separate ADCs with different DARs, hydrophobic interaction chromatography (HIC) can be employed.
3.2. Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and the presence of aggregates by SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target-expressing and non-target-expressing cancer cell lines using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
In Vivo Efficacy: Assess the anti-tumor activity of the ADC in a relevant animal model (e.g., a xenograft mouse model).
Visualizations
Caption: Workflow for the synthesis of an ADC using this compound.
Caption: Schematic of an ADC with a PEG7 linker.
Caption: Mechanism of action of a hypothetical ADC.
References
Application Notes and Protocols for Boc-NH-PEG7-Tos Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG7-Tos is a heterobifunctional polyethylene glycol (PEG) linker designed for bioconjugation and drug delivery applications. This linker features a terminal tert-butyloxycarbonyl (Boc)-protected amine and a tosyl (tosylate) group. The tosyl group is an excellent leaving group, enabling facile nucleophilic substitution reactions with primary amines, thiols, and alcohols to form stable covalent bonds. The hydrophilic 7-unit PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule. The Boc protecting group can be readily removed under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.
These application notes provide detailed protocols for the conjugation of this compound with various nucleophiles, as well as the subsequent deprotection of the Boc group.
Reaction Scheme
The general reaction scheme involves the nucleophilic attack on the carbon atom attached to the tosylate group, leading to the displacement of the tosylate and the formation of a new covalent bond.
Caption: General reaction scheme for the conjugation of this compound.
Experimental Protocols
Conjugation of this compound with a Primary Amine
This protocol describes the reaction of this compound with a primary amine-containing molecule (e.g., a peptide, protein, or small molecule) to form a stable secondary amine linkage.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) or Triethylamine (Et3N)
-
Nitrogen or Argon gas
-
Reaction vessel
Protocol:
-
Dissolve the amine-containing substrate in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.5 to 3.0 molar equivalents of a non-nucleophilic base such as DIEA or Et3N to the solution.
-
In a separate vial, dissolve 1.2 to 1.5 molar equivalents of this compound in anhydrous DMF or DCM.
-
Slowly add the this compound solution to the stirred solution of the amine-containing substrate.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be monitored by an appropriate technique such as TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
Conjugation of this compound with a Thiol
This protocol outlines the reaction of this compound with a thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule) to form a stable thioether linkage.
Materials:
-
This compound
-
Thiol-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Nitrogen or Argon gas
-
Reaction vessel
Protocol:
-
Dissolve the thiol-containing substrate in anhydrous DMF under an inert atmosphere.
-
Add 1.5 to 3.0 molar equivalents of a base such as potassium carbonate or sodium hydride to deprotonate the thiol.
-
In a separate vial, dissolve 1.2 to 1.5 molar equivalents of this compound in anhydrous DMF.
-
Slowly add the this compound solution to the stirred solution of the deprotonated thiol.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a proton source (e.g., water or a mild acid).
-
Remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography or preparative HPLC.
Conjugation of this compound with an Alcohol
This protocol provides a general method for the reaction of this compound with an alcohol to form an ether linkage, based on the Williamson ether synthesis.
Materials:
-
This compound
-
Alcohol-containing substrate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium hydride (NaH) or another strong base
-
Nitrogen or Argon gas
-
Reaction vessel
Protocol:
-
Dissolve the alcohol-containing substrate in anhydrous THF or DCM under an inert atmosphere.
-
Carefully add 1.1 to 1.5 molar equivalents of a strong base like sodium hydride to the solution to form the alkoxide.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate vial, dissolve 1.0 to 1.2 molar equivalents of this compound in anhydrous THF or DCM.
-
Slowly add the this compound solution to the stirred alkoxide solution.
-
The reaction may be heated to 40-60 °C to increase the reaction rate. Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Boc-Deprotection Protocol
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Reaction vessel
Protocol:
-
Dissolve the Boc-protected PEG conjugate in DCM under an inert atmosphere.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Data Presentation
The following tables summarize typical experimental conditions and expected outcomes for the conjugation and deprotection reactions. Note that these values are representative and may require optimization for specific substrates.
Table 1: Representative Conditions for this compound Conjugation Reactions
| Nucleophile | Molar Excess of PEG-Tos | Base (Molar Excess) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | 1.2 - 1.5 | DIEA or Et3N (1.5 - 3.0) | DMF or DCM | 20 - 25 | 12 - 24 | 70 - 90 |
| Thiol | 1.2 - 1.5 | K2CO3 or NaH (1.5 - 3.0) | DMF | 20 - 25 | 4 - 12 | 75 - 95 |
| Alcohol | 1.0 - 1.2 | NaH (1.1 - 1.5) | THF or DCM | 40 - 60 | 12 - 24 | 60 - 80 |
Table 2: Boc-Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| TFA (20-50% v/v) | DCM | 20 - 25 | 1 - 4 | > 95 |
Purification and Characterization
Purification:
-
Flash Column Chromatography: Effective for separating the PEGylated product from excess reagents and byproducts, especially for small molecule conjugations.
-
Preparative High-Performance Liquid Chromatography (HPLC): Provides high-purity products, particularly for peptide and protein conjugates.
-
Size-Exclusion Chromatography (SEC): Useful for purifying protein conjugates by separating the higher molecular weight PEGylated protein from the unreacted protein and PEG linker.
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on changes in their surface charge after conjugation.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure of the conjugate and to determine the degree of PEGylation by comparing the integration of characteristic peaks of the PEG chain with those of the conjugated molecule.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to determine the molecular weight of the conjugate and confirm successful PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product.
Experimental Workflow
Caption: A typical experimental workflow for PEGylation using this compound.
Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-PEG7-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, reducing immunogenicity, and prolonging circulation times in vivo. The heterobifunctional linker, Boc-NH-PEG7-Tos, offers a versatile platform for nanoparticle surface modification. It features a tosyl (Tos) group for efficient reaction with primary amines on the nanoparticle surface and a Boc-protected amine (Boc-NH) for subsequent conjugation of targeting ligands, drugs, or imaging moieties after deprotection.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the surface modification of amine-functionalized nanoparticles.
Key Applications
-
Prolonged Systemic Circulation: The hydrophilic PEG chain creates a hydration layer around the nanoparticle, shielding it from opsonization and clearance by the reticuloendothelial system (RES).
-
Reduced Non-Specific Protein Adsorption: The neutral and flexible nature of the PEG chains minimizes non-specific binding of plasma proteins, improving the nanoparticle's biocompatibility and bioavailability.
-
Platform for Targeted Drug Delivery: The terminal Boc-protected amine, upon deprotection, serves as a reactive handle for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules, enabling cell- or tissue-specific delivery.
-
Development of Theranostic Nanoparticles: The exposed amine can be conjugated with imaging agents, allowing for simultaneous diagnosis and therapy.
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles at different stages of surface modification. The exact values will vary depending on the specific nanoparticle type, size, and reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.15 ± 0.03 | +35 ± 4 |
| Boc-NH-PEG7-Modified Nanoparticles | 125 ± 7 | 0.18 ± 0.04 | +15 ± 3 |
| Amine-PEG7-Modified Nanoparticles (after Boc deprotection) | 128 ± 8 | 0.20 ± 0.05 | +25 ± 4 |
Table 2: Quantification of Surface Modification
| Parameter | Method | Result |
| Surface Amine Density (pre-PEGylation) | Ninhydrin Assay | 2.5 x 10^4 amines/nanoparticle |
| PEGylation Efficiency | 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Assay | ~85% of surface amines PEGylated |
| Surface Amine Density (post-deprotection) | Fluorescamine Assay | 2.1 x 10^4 amines/nanoparticle |
Experimental Protocols
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles bearing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomes)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogeneous suspension.
-
Reagent Preparation: In a separate vial, dissolve this compound in the anhydrous solvent to a concentration that represents a 10-50 molar excess relative to the estimated surface amine groups on the nanoparticles.
-
Reaction Setup: Add the nanoparticle dispersion to the reaction vessel and begin stirring.
-
Base Addition: Add DIPEA to the nanoparticle dispersion at a 2-3 molar excess relative to the this compound to be added.
-
PEGylation Reaction: Slowly add the this compound solution to the stirring nanoparticle dispersion.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature under gentle stirring and protected from moisture.
-
Purification:
-
Pellet the nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle type and size).
-
Remove the supernatant containing unreacted PEG linker and base.
-
Resuspend the nanoparticle pellet in the purification buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.
-
-
Storage: Resuspend the purified Boc-NH-PEG7-modified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Deprotection of Boc Group to Expose Terminal Amine
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine on the surface of the PEGylated nanoparticles.
Materials:
-
Boc-NH-PEG7-modified nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Reaction vessel
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Neutralization buffer (e.g., PBS, pH 7.4)
Procedure:
-
Nanoparticle Suspension: Suspend the Boc-NH-PEG7-modified nanoparticles in anhydrous DCM.
-
Deprotection Reaction: In a well-ventilated fume hood, add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a ninhydrin test to detect the presence of primary amines.
-
Removal of Reagents:
-
Pellet the nanoparticles by centrifugation.
-
Carefully decant the supernatant containing TFA and DCM.
-
Wash the nanoparticle pellet with DCM to remove residual TFA.
-
-
Neutralization and Purification:
-
Resuspend the nanoparticle pellet in the neutralization buffer (e.g., PBS, pH 7.4).
-
Centrifuge and resuspend the nanoparticles in fresh neutralization buffer. Repeat this washing step three times.
-
-
Final Product: The resulting amine-PEG7-modified nanoparticles are now ready for subsequent conjugation reactions.
Protocol 3: Characterization of Modified Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS)
-
Procedure: Disperse a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) and measure the size distribution and PDI. An increase in hydrodynamic diameter is expected after each modification step.
2. Zeta Potential Measurement:
-
Instrument: Laser Doppler Velocimetry (used in most DLS instruments)
-
Procedure: Measure the zeta potential of the nanoparticle suspension at each stage. A decrease in the positive zeta potential is expected after PEGylation, followed by an increase after Boc deprotection.
3. Quantification of PEGylation Efficiency (TNBSA Assay):
-
Principle: 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product that can be quantified spectrophotometrically. By comparing the amine concentration before and after PEGylation, the efficiency of the reaction can be determined.
-
Procedure:
-
Prepare a standard curve with a known concentration of a primary amine (e.g., glycine).
-
React a known concentration of amine-functionalized nanoparticles and Boc-NH-PEG7-modified nanoparticles with TNBSA reagent according to the manufacturer's protocol.
-
Centrifuge the nanoparticles to pellet them.
-
Measure the absorbance of the supernatant at the appropriate wavelength (typically around 335 nm).
-
Calculate the percentage of PEGylated amines.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationship of the surface modification process.
Step-by-Step Guide for PEGylation with Boc-NH-PEG7-Tos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Boc-NH-PEG7-Tos, a heterobifunctional polyethylene glycol (PEG) linker, for the PEGylation of various molecules. This reagent is particularly valuable in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound contains a tosyl (tosylate) group and a Boc (tert-butyloxycarbonyl) protected amine. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with functional groups such as amines and thiols. The Boc protecting group can be subsequently removed under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation.
Core Concepts and Applications
The primary application of this compound is to introduce a hydrophilic PEG7 spacer between two molecular entities. This can enhance the solubility and pharmacokinetic properties of the conjugated molecule. In the context of PROTACs, this linker connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent degradation of the target protein.[1]
Experimental Protocols
Protocol 1: General PEGylation of a Nucleophilic Molecule (e.g., Primary Amine)
This protocol outlines the general procedure for the nucleophilic substitution reaction between the tosyl group of this compound and a primary amine on a target molecule.
Materials:
-
This compound
-
Target molecule containing a primary amine
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
-
Purification system (e.g., flash column chromatography, preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the amine-containing target molecule in the chosen anhydrous solvent.
-
Addition of Base: Add 2-3 equivalents of a non-nucleophilic base (e.g., TEA or DIPEA) to the solution to deprotonate the primary amine, enhancing its nucleophilicity.
-
Addition of PEG Reagent: Add 1.1 to 1.5 equivalents of this compound to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture can be worked up by washing with a mild aqueous acid to remove excess base, followed by an aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by flash column chromatography or preparative HPLC to yield the Boc-protected PEGylated molecule.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated molecule
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated molecule in DCM.
-
Acid Addition: Add an excess of TFA (typically 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane to the solution.[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt is often used in the next step without further purification.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the PEGylation and deprotection steps. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | PEGylation with this compound | Boc Deprotection |
| Substrate | Molecule with a primary amine or thiol | Boc-protected PEGylated molecule |
| Reagent Equivalents | 1.1 - 1.5 eq. of this compound | >10 eq. of TFA or HCl |
| Base | 2-3 eq. of TEA or DIPEA | Not applicable |
| Solvent | Anhydrous DMF or DCM | DCM |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Typical Yield | 70-95% (substrate dependent) | >95% |
| Analytical Monitoring | TLC, LC-MS | TLC, LC-MS |
| Purification Method | Flash column chromatography or preparative HPLC | Typically used directly or after solvent evaporation |
Mandatory Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Logical Relationship of PROTAC Action
The following diagram illustrates the mechanism of action of a PROTAC molecule.
Caption: Mechanism of action of a PROTAC molecule.
References
Application Notes and Protocols for Boc-NH-PEG7-Tos in Drug Delivery and Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Boc-NH-PEG7-Tos, a heterobifunctional polyethylene glycol (PEG) linker, and its applications in drug delivery and nanotechnology research. Detailed protocols for its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are provided, along with data interpretation guidelines and visualizations to facilitate experimental design and execution.
Introduction to this compound
This compound is a discrete PEG (dPEG®) linker characterized by a seven-unit polyethylene glycol chain that imparts hydrophilicity to the parent molecule. It is a heterobifunctional linker, possessing a Boc-protected amine at one terminus and a tosyl group at the other. This unique structure allows for sequential and controlled conjugation of two different molecules.
The key features of this compound include:
-
Hydrophilic PEG Spacer: The seven-unit PEG chain enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[1][2]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine.[3][4] This amine can then be used for subsequent conjugation reactions, such as amide bond formation.
-
Tosyl Group: The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with thiols, amines, and hydroxyls.[5] This allows for the efficient attachment of the linker to a payload or targeting moiety.
These properties make this compound a valuable tool in the construction of complex biomolecules for targeted drug delivery and other nanotechnological applications.
Applications in Drug Delivery and Nanotechnology
The primary applications of this compound are in the development of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component of the linker can improve the ADC's stability and pharmacokinetic profile.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the target protein binder to the E3 ligase ligand. The length and composition of the PEG linker are critical for optimal ternary complex formation and degradation efficacy.
-
Nanoparticle Functionalization: The hydrophilic nature of the PEG linker can be exploited to modify the surface of nanoparticles, improving their stability in biological fluids and reducing non-specific uptake by the reticuloendothelial system.
Quantitative Data on PEGylated Linkers
The inclusion of a PEG linker, such as the PEG7 chain in this compound, significantly impacts the physicochemical and pharmacokinetic properties of the resulting conjugate. The following tables summarize the expected trends based on data from studies of similar PEGylated linkers.
Table 1: Impact of PEG Linker Length on ADC Properties
| Property | No PEG Linker | Short PEG Linker (e.g., PEG7) | Long PEG Linker (e.g., PEG24) | Rationale |
| Drug-to-Antibody Ratio (DAR) | Lower | Higher | Higher | Increased hydrophilicity from the PEG linker can accommodate more hydrophobic drug molecules without causing aggregation. |
| Aggregation | High | Moderate | Low | The hydrophilic PEG chain creates a hydration shell around the ADC, preventing intermolecular hydrophobic interactions. |
| In Vitro Cytotoxicity | High | High to Moderate | Moderate to Low | Longer PEG chains may introduce steric hindrance, potentially reducing the binding affinity of the ADC to its target or slowing payload release. |
| Plasma Half-life | Shorter | Longer | Longest | The increased hydrodynamic volume of PEGylated ADCs reduces renal clearance, prolonging circulation time. |
Table 2: Hypothetical Pharmacokinetic Parameters of a Small Molecule Drug Conjugated with a PEG7 Linker
| Parameter | Unconjugated Drug | PEG7-Conjugated Drug | Expected Change |
| Bioavailability (F%) | 25% | 35-45% | Increased aqueous solubility can enhance absorption. |
| Tmax (h) | 1.0 | 1.5 | A slight delay in the time to reach maximum concentration may be observed due to altered absorption and distribution. |
| Volume of Distribution (Vd) (L/kg) | 12 | 6-9 | Reduced distribution into tissues due to increased hydrophilicity. |
| Clearance (CL) (L/h/kg) | 5 | 2-3 | Decreased renal and hepatic clearance due to increased size and hydrophilicity. |
Experimental Protocols
The following are detailed protocols for the use of this compound in the synthesis of an ADC and a PROTAC.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody via this compound.
Step 1: Reaction of this compound with a Thiol-Containing Payload
-
Materials:
-
This compound
-
Thiol-containing payload (e.g., a cytotoxic drug with a free thiol group)
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the thiol-containing payload (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0 equivalents) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the payload solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture containing the Boc-NH-PEG7-Payload conjugate can be purified by reverse-phase HPLC.
-
Step 2: Conjugation to the Antibody
-
Materials:
-
Boc-NH-PEG7-Payload conjugate from Step 1
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Boc deprotection reagent (e.g., Trifluoroacetic acid - TFA)
-
Amide coupling reagents (e.g., HATU and DIPEA)
-
Anhydrous DMF
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Boc Deprotection:
-
Dissolve the purified Boc-NH-PEG7-Payload in a solution of 20% TFA in Dichloromethane (DCM).
-
Stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to obtain the amine-functionalized PEG7-Payload.
-
-
Antibody Conjugation:
-
In a separate vial, dissolve the amine-functionalized PEG7-Payload (10-20 molar excess relative to the antibody) in a minimal amount of DMF.
-
Add HATU (1.2 equivalents relative to the payload) and DIPEA (3.0 equivalents relative to the payload) to activate the carboxylic acid groups on the antibody (present on aspartic and glutamic acid residues).
-
Add the activated payload solution to the antibody solution.
-
Incubate the reaction at room temperature for 4-16 hours with gentle shaking.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and reagents using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
-
Protocol 2: Synthesis of a PROTAC
This protocol outlines the synthesis of a PROTAC by first coupling this compound to a warhead (target protein binder) and then, after deprotection, to an E3 ligase ligand.
Step 1: Coupling of this compound to the Warhead
-
Materials:
-
This compound
-
Warhead with a nucleophilic handle (e.g., a free amine, thiol, or hydroxyl group)
-
Anhydrous DMF
-
Base (e.g., DIPEA for amines and thiols, or a stronger base like sodium hydride for hydroxyls)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Follow a similar procedure to Step 1 of the ADC synthesis protocol, reacting the nucleophilic group on the warhead with the tosyl group of this compound. The choice of base will depend on the pKa of the nucleophile.
-
Purify the resulting Boc-NH-PEG7-Warhead conjugate by flash column chromatography or preparative HPLC.
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-NH-PEG7-Warhead conjugate from Step 1
-
DCM
-
TFA
-
-
Procedure:
-
Dissolve the Boc-NH-PEG7-Warhead in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (H2N-PEG7-Warhead) is often used in the next step without further purification.
-
Step 3: Coupling to the E3 Ligase Ligand
-
Materials:
-
H2N-PEG7-Warhead from Step 2
-
E3 ligase ligand with a carboxylic acid handle
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the H2N-PEG7-Warhead (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove excess reagents.
-
Purify the final PROTAC by preparative HPLC.
-
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of PROTACs.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
Application Notes and Protocols for Boc-NH-PEG7-Tos in Hydrogel and Biomaterial Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-NH-PEG7-Tos as a versatile crosslinking agent in the fabrication of hydrogels and biomaterials. This heterobifunctional polyethylene glycol (PEG) linker, featuring a Boc-protected amine and a tosyl group, offers a two-step approach to creating biocompatible and biodegradable scaffolds with tunable properties for applications in drug delivery, tissue engineering, and regenerative medicine.
Principle of Action
The functionality of this compound in hydrogel formation is based on a sequential, two-step reaction strategy. Initially, the tosyl group, an excellent leaving group, undergoes a nucleophilic substitution reaction with amine or thiol groups present on biopolymers such as gelatin or chitosan. This reaction forms a stable covalent bond, incorporating the PEG linker into the polymer backbone. Subsequently, the Boc (tert-butyloxycarbonyl) protecting group on the distal end of the PEG linker can be removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for further crosslinking or for the conjugation of bioactive molecules, such as peptides or drugs.
Applications
This compound is a valuable tool for the creation of advanced biomaterials with a wide range of applications, including:
-
Controlled Drug Delivery: The porous network of the resulting hydrogels can encapsulate therapeutic agents, and the degradation of the hydrogel matrix can be tuned for sustained release.[1][2][3][4]
-
Tissue Engineering: The biocompatible and biodegradable nature of PEG-biopolymer hydrogels provides a suitable scaffold for cell encapsulation and tissue regeneration.[5]
-
3D Cell Culture: The hydrogels can mimic the extracellular matrix, providing a three-dimensional environment for cell growth and proliferation studies.
-
Bioconjugation: The terminal amine, after deprotection, serves as a reactive handle for the covalent attachment of targeting ligands, growth factors, or other signaling molecules.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
Procedure:
-
Dissolve this compound in DCM (e.g., 100 mg in 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (e.g., 10 mL of TFA to 10 mL of DCM solution, creating a 50% TFA/DCM solution).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To obtain the free amine, redissolve the residue in a small amount of DCM and transfer it to a separatory funnel.
-
Carefully add saturated aqueous NaHCO3 solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected H2N-PEG7-Tos.
Protocol 2: Synthesis of Gelatin-PEG Hydrogel
This protocol outlines the formation of a hydrogel by crosslinking gelatin with the tosylated PEG linker. This is an adaptation from protocols using other amine-reactive PEG crosslinkers.
Materials:
-
Gelatin (Type A or B)
-
This compound (or H2N-PEG7-Tos if further functionalization is not immediately required)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 9.0
-
Dual-chamber syringe with a spiral mixing nozzle (for in-situ formation)
Procedure:
-
Prepare a gelatin solution (e.g., 10% w/v) in PBS (pH 9.0) at 37 °C.
-
Prepare a solution of this compound in PBS (pH 4.0) at the desired concentration to achieve the target crosslinking density.
-
Load the gelatin solution into one chamber of the dual-chamber syringe and the PEG-Tos solution into the other chamber.
-
To form the hydrogel, simultaneously extrude the two solutions through the mixing nozzle into a mold or directly at the site of application.
-
Allow the mixture to stand at 37 °C for gelation to occur. Gelation time will depend on the concentration of reactants and the desired crosslinking degree.
-
The resulting hydrogel can be washed with PBS to remove any unreacted components.
Protocol 3: Synthesis of Chitosan-PEG Hydrogel
This protocol describes the fabrication of a chitosan-based hydrogel using the tosylated PEG linker. This method is adapted from literature describing the reaction of modified PEG with chitosan.
Materials:
-
Chitosan
-
Aqueous acetic acid (e.g., 1% v/v)
-
This compound
-
Sodium hydroxide (NaOH) solution to adjust pH
Procedure:
-
Dissolve chitosan in 1% aqueous acetic acid to a desired concentration (e.g., 2% w/v).
-
Prepare a solution of this compound in deionized water.
-
Add the this compound solution to the chitosan solution and stir to mix thoroughly.
-
Adjust the pH of the mixture to approximately 7.0-7.4 by the dropwise addition of NaOH solution to initiate the crosslinking reaction between the tosyl groups and the amine groups of chitosan.
-
Continue stirring until a hydrogel is formed.
-
The hydrogel can be purified by dialysis against deionized water to remove impurities.
Data Presentation
The following tables present quantitative data from studies on analogous PEG-crosslinked gelatin and chitosan hydrogels. This data can serve as a reference for the expected properties of hydrogels synthesized with this compound.
Table 1: Properties of PEG-Gelatin Hydrogels with Varying Crosslinking Degrees
| Hydrogel Formulation (–SG:–NH2 molar ratio) | Solid Content (%) | Swelling Ratio (%) | 90% Mass Loss (hours) | Sustained Release Duration (hours) |
| S1N2-I (1:2) | 1.5 | ~1600 | ~24 | ~24 |
| S1N1-I (1:1) | 1.5 | ~1400 | ~40 | ~40 |
| S2N1-I (2:1) | 1.5 | ~1200 | ~48 | ~48 |
| S1N1-II (1:1) | 3.0 | ~1100 | ~54 | ~60 |
| S1N1-III (1:1) | 4.5 | ~900 | ~60 | ~72 |
Data adapted from a study using a 4-arm-PEG-succinimidyl glutarate (4-arm-PEG-SG) crosslinker.
Table 2: Mechanical and Swelling Properties of PEG-GelMA Composite Hydrogels
| PEG Concentration (w/v) | GelMA Concentration (w/v) | Compressive Modulus (kPa) | Swelling Ratio (Wet Mass/Dry Mass) |
| 5% | 0% | ~10 | ~25 |
| 5% | 5% | ~20 | ~20 |
| 5% | 10% | ~35 | ~18 |
| 5% | 15% | ~50 | ~15 |
| 10% | 0% | ~40 | ~15 |
| 10% | 5% | ~60 | ~13 |
| 10% | 10% | ~85 | ~12 |
| 10% | 15% | ~110 | ~11 |
Data from a study using methacrylated gelatin (GelMA) and poly(ethylene glycol) dimethacrylate (PEGDMA).
Table 3: Swelling and Degradation of Chitosan-PEG Hydrogels
| Crosslinker Concentration | Swelling Ratio (after 16 hours) | Biodegradability (Weight after 21 days/Initial Weight) |
| Low | 6.98 | 0.10 |
| Medium | 5.50 | 0.15 |
| High | 3.89 | 0.24 |
Data from a study using glutaraldehyde as a crosslinker with a chitosan-PEG composite.
Visualizations
The following diagrams illustrate the key processes involved in the utilization of this compound for hydrogel synthesis.
Caption: Workflow for hydrogel synthesis using this compound.
Caption: Reaction mechanism of gelatin crosslinking with tosylated PEG.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release [mdpi.com]
- 3. Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG hydrogels for the controlled release of biomolecules in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Tunable PEG - Gelatin Methacrylate Hydrogels [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-NH-PEG7-Tos Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Boc-NH-PEG7-Tos.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound conjugation?
The conjugation of this compound with a nucleophile, such as a primary amine, alcohol, or thiol, is a nucleophilic substitution reaction. The tosylate group is an excellent leaving group, facilitating the attack of the nucleophile on the terminal carbon of the PEG chain to form a stable covalent bond.
Q2: My reaction shows a low yield of the desired conjugate. What are the primary potential causes?
Low yields can stem from several factors, including:
-
Poor quality or degradation of the this compound reagent.
-
Suboptimal reaction conditions (e.g., inappropriate base, solvent, temperature, or reaction time).
-
Presence of moisture , leading to the hydrolysis of the tosylate group.
-
Competing side reactions , such as elimination.
-
Steric hindrance from the nucleophile or the substrate.
-
Issues with the work-up and purification process , leading to product loss.
Q3: How can I assess the quality of my this compound reagent?
It is crucial to use a high-purity reagent. You can assess the quality by:
-
1H NMR Spectroscopy: To confirm the chemical structure and the presence of the Boc and tosyl groups.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC: To check for the presence of impurities.
Q4: What are the recommended storage conditions for this compound?
To prevent degradation, this compound should be stored at -20°C in a desiccated, dark environment.[1]
Q5: The Boc protecting group on my starting material or product appears to be cleaving. What could be the cause?
The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions.[2] If your reaction or work-up conditions involve strong acids, even inadvertently, the Boc group can be removed. Ensure all reagents and solvents are free from acidic impurities. The Boc group is generally stable under basic and nucleophilic conditions.[2]
Q6: I am observing multiple spots on my TLC plate. What could they be?
Multiple spots on a Thin-Layer Chromatography (TLC) plate could indicate the presence of:
-
Unreacted this compound.
-
Your unreacted nucleophile.
-
The desired conjugate.
-
Side products, such as the hydrolyzed PEG-alcohol or elimination byproducts.
You can use TLC to monitor the consumption of the starting materials and the formation of the product.[3]
Troubleshooting Guide
Low or No Consumption of Starting Material
| Possible Cause | Recommended Action |
| Insufficiently strong base | Use a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or diisopropylethylamine (DIPEA). |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. |
| Poor solvent choice | Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) to facilitate the S(_N)2 reaction. |
| Degraded this compound | Verify the quality of the starting material using NMR or mass spectrometry. |
Starting Material Consumed, but Low Yield of Desired Product
| Possible Cause | Recommended Action |
| Hydrolysis of the tosylate group | Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions (e.g., elimination) | Use a less hindered, stronger nucleophile if possible. Employ milder reaction conditions (lower temperature, less concentrated base). |
| Product loss during work-up/purification | Optimize the purification method. For highly polar products, consider reverse-phase chromatography or dialysis. |
| Steric hindrance | If the nucleophile is sterically hindered, a longer reaction time or higher temperature may be required. |
Quantitative Data on Reaction Conditions
The following table provides a qualitative summary of how different reaction parameters can influence the yield of the conjugation reaction. Optimal conditions should be determined empirically for each specific nucleophile.
| Parameter | Condition A (Lower Yield) | Condition B (Higher Yield) | Rationale |
| Base | Weak base (e.g., triethylamine) | Strong, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) | A stronger base is more effective at deprotonating the nucleophile, increasing its reactivity. |
| Solvent | Protic solvent (e.g., ethanol, water) | Polar aprotic solvent (e.g., DMF, ACN) | Polar aprotic solvents favor S(_N)2 reactions by solvating the cation but not the nucleophile. |
| Temperature | Room Temperature | 50-80°C | Increased temperature can overcome activation energy barriers, but may also promote side reactions. |
| Moisture | Ambient conditions | Anhydrous conditions under inert gas | Minimizes the hydrolysis of the tosylate group, a major competing side reaction. |
Experimental Protocols
General Protocol for Conjugation of this compound with a Primary Amine
This is a general guideline; optimization may be required for your specific substrate.
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous DMF.
-
Add a suitable base (e.g., potassium carbonate, 2-3 equivalents).
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound solution dropwise to the stirring amine solution under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any insoluble base.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Visualizations
Caption: A typical experimental workflow for the conjugation of this compound.
Caption: A logical diagram for troubleshooting low yield in conjugation reactions.
References
How to optimize reaction conditions for Boc-NH-PEG7-Tos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Boc-NH-PEG7-Tos. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tosylation reaction is incomplete, resulting in a low yield of this compound. What are the common causes and how can I improve the conversion?
A1: Incomplete tosylation is a frequent issue that can be attributed to several factors. Here's a systematic approach to troubleshoot and optimize your reaction:
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Ensure you are using fresh, high-purity TsCl. Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.
-
Solvent: The reaction is sensitive to moisture. Use anhydrous solvents, such as dichloromethane (DCM) or toluene, to prevent the hydrolysis of TsCl.
-
Base: The base, typically a tertiary amine like triethylamine (TEA) or pyridine, scavenges the HCl byproduct. Ensure the base is anhydrous, as any water will consume the TsCl.
-
-
Reaction Conditions:
-
Stoichiometry: An excess of TsCl and the base is often necessary to drive the reaction to completion. A molar ratio of 1.2-1.5 equivalents of TsCl and 2-3 equivalents of base relative to the Boc-NH-PEG7-OH starting material is a good starting point.[1]
-
Temperature: The reaction is typically performed at 0°C to room temperature. If the reaction is sluggish, allowing it to stir overnight at room temperature may improve the yield.
-
Base Strength: For less reactive alcohols, a stronger base might be required. Some protocols for PEG tosylation have successfully employed sodium hydroxide (NaOH).[2]
-
Q2: I am observing the formation of a significant amount of a non-polar byproduct. What could it be and how can I minimize it?
A2: A common non-polar byproduct in the tosylation of diols is the ditosylated product, Tos-PEG7-Tos. While the Boc-protected amine end of your starting material is not reactive towards tosylation, if your starting material is Boc-NH-PEG7-OH derived from a PEG-diol, any unreacted diol will lead to the formation of the ditosylated byproduct. To minimize its formation, you can:
-
Optimize the Stoichiometry: Using a slight excess of the Boc-NH-PEG7-OH starting material relative to TsCl can help, but this may result in incomplete conversion. A more effective strategy is to carefully control the amount of TsCl.
-
Use a Bulky Base: A sterically hindered base can sometimes favor monofunctionalization.
-
Employ Specialized Monotosylation techniques: Methods utilizing reagents like silver oxide (Ag₂O) and potassium iodide (KI) have been shown to improve the yield of monotosylated PEGs.[1][3]
Q3: During the aqueous workup, I am struggling with the formation of a persistent emulsion. How can I resolve this?
A3: Emulsion formation is a common issue when working with PEGylated compounds due to their amphiphilic nature. Here are some strategies to break the emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Fine particulate matter, such as pyridinium salts, can stabilize emulsions. Filtering the reaction mixture through a pad of celite before the aqueous workup can be beneficial.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent might alter the phase properties and help break the emulsion.
Q4: How do I effectively purify the final this compound product?
A4: Purification is crucial to obtain a high-purity product. A combination of extraction and chromatography is typically employed:
-
Aqueous Workup:
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any remaining amine base (like pyridine or TEA).
-
Follow with a wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.
-
Finally, wash with brine to remove the bulk of the water from the organic layer.[1]
-
-
Column Chromatography: Silica gel column chromatography is the most common method for final purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from unreacted starting material and byproducts.
Q5: How can I confirm the identity and purity of my this compound product?
A5: The primary method for characterization is ¹H NMR spectroscopy. You should expect to see the following characteristic signals:
-
Tosyl group: Aromatic protons appearing as two doublets around 7.3-7.8 ppm and a singlet for the methyl group around 2.4 ppm.
-
PEG backbone: A complex multiplet in the region of 3.5-3.7 ppm.
-
Methylene group adjacent to the tosylate: A triplet around 4.15 ppm, shifted downfield from the rest of the PEG backbone protons.
-
Boc group: A singlet at approximately 1.4 ppm.
-
Methylene groups adjacent to the Boc-protected amine: Signals around 3.2-3.4 ppm.
Purity can also be assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and reagent quality.
-
Preparation:
-
Dissolve Boc-NH-PEG7-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Add triethylamine (2.5 eq) to the cooled solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x)
-
Saturated NaHCO₃ solution (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in DCM).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as an oil or a waxy solid.
-
Data Presentation
| Base | Equivalents of Base | Equivalents of TsCl | Reaction Time (min) | Yield (%) | Notes |
| K₂CO₃ | 1 | 1 | 45 | 21 | Solid-state mechanochemical reaction. |
| DIPEA | 1 | 1 | 45 | 17 | Solid-state mechanochemical reaction. |
| NaOH | 1 | 1 | 45 | 99 | Solid-state mechanochemical reaction. |
| Triethylamine | 3 | 1.5 | Overnight | Typically >80% | Common conditions for solution-phase synthesis. |
| Pyridine | 2-3 | 2-3 | Overnight | Variable | Traditional method, can be effective but pyridine removal is necessary. |
Visualizations
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
Common side reactions and byproducts with Boc-NH-PEG7-Tos
Welcome to the technical support center for Boc-NH-PEG7-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions and byproducts encountered during its use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a seven-unit polyethylene glycol (PEG) spacer, which increases hydrophilicity and provides flexibility.[1] One end of the PEG chain is capped with a tert-butyloxycarbonyl (Boc) protected amine, while the other end is functionalized with a tosylate group.[1] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it reactive towards amines, thiols, and alcohols.[1] The Boc group is a common protecting group for amines that can be removed under mild acidic conditions to reveal a free amine.[1]
This molecule is frequently used in bioconjugation and is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein binder and an E3 ligase ligand.[2]
Q2: What are the most common side reactions I should be aware of when using this compound?
The two primary reactive sites on this compound are the tosylate group and the Boc-protected amine. Each site is susceptible to specific side reactions during a multi-step synthesis.
-
For the Tosylate Group: During nucleophilic substitution, potential side reactions include elimination reactions, especially with bulky or strongly basic nucleophiles, and over-alkylation of amine nucleophiles.
-
For the Boc-Protected Amine: During the deprotection step, which typically involves strong acids like trifluoroacetic acid (TFA), side reactions can include incomplete deprotection and the formation of t-butyl cation-related byproducts that can alkylate electron-rich moieties on your substrate.
Q3: What are some common impurities that might be present in the starting material?
Commercially available this compound is generally of high purity (typically >98%). However, as with many PEG-containing reagents, trace impurities from the manufacturing process can be present. These may include:
-
PEG diol: The starting material for the synthesis of the linker.
-
Bis-Boc or Bis-Tosylated PEG: Resulting from reactions at both ends of the PEG diol.
-
Oxidation products: PEGs can undergo auto-oxidation, leading to the formation of trace amounts of formaldehyde and peroxides, which can react with your substrate.
It is always recommended to verify the purity of the starting material by an appropriate analytical method, such as HPLC or NMR, before use.
Troubleshooting Guides
Nucleophilic Substitution at the Tosylate Group
This section provides guidance for issues encountered when reacting a nucleophile (e.g., an amine or thiol) with the tosylate end of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Poor Nucleophilicity: The incoming nucleophile is not strong enough. | For amine nucleophiles, ensure the reaction is performed under basic conditions to deprotonate the amine. For thiols, a mild base can generate the more nucleophilic thiolate. |
| Steric Hindrance: The nucleophile or substrate is sterically hindered. | Increase the reaction temperature and/or reaction time. Consider using a less hindered nucleophile if possible. | |
| Poor Solubility: The reactants are not fully dissolved. | Use a polar aprotic solvent such as DMF or DMSO. | |
| Multiple Products Observed | Over-alkylation of Amine Nucleophile: The product of the initial reaction is more nucleophilic than the starting amine, leading to further reaction. | Use a large excess of the amine nucleophile to favor the mono-alkylation product. |
| Elimination Reaction: Formation of an alkene byproduct. | Use a less bulky and less basic nucleophile. Lowering the reaction temperature can also disfavor elimination. | |
| Reaction with Impurities: The nucleophile is reacting with impurities in the this compound. | Purify the starting material if significant impurities are detected. |
Experimental Protocol: Nucleophilic Substitution of this compound with a Primary Amine
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Addition of Amine: Add the primary amine (1.2 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C and monitor the progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting Nucleophilic Substitution
Caption: Troubleshooting Nucleophilic Substitution Reactions.
Boc Deprotection
This section addresses common issues during the removal of the Boc protecting group.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength/Concentration: The acid is not strong enough or is too dilute. | Use a higher concentration of TFA (e.g., 20-50% in DCM). For more resistant substrates, consider using 4M HCl in dioxane. |
| Short Reaction Time: The reaction has not gone to completion. | Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. | |
| Formation of Byproducts | Alkylation by t-butyl cation: The t-butyl cation generated during deprotection reacts with nucleophilic sites on the substrate. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture. |
| Degradation of Acid-Labile Groups: Other functional groups in the molecule are sensitive to the acidic conditions. | Use milder deprotection conditions (e.g., lower concentration of acid, shorter reaction time) and carefully monitor the reaction. |
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to t-butylation, add a scavenger (e.g., TIS, 5% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is typically obtained as a TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer, filter, and concentrate.
Signaling Pathway for Boc Deprotection and Side Reaction
Caption: Boc Deprotection and t-Butyl Cation Scavenging.
Data Summary
| Reaction | Substrate | Conditions | Product | Yield (%) | Purity (%) (by HPLC) |
| Nucleophilic Substitution | PEG-Tosylate + Primary Amine | DMF, DIPEA, 50°C, 12h | PEG-Amine | 70-90 | >95 |
| Nucleophilic Substitution | PEG-Tosylate + Thiol | DMF, K2CO3, RT, 4h | PEG-Thioether | 80-95 | >98 |
| Boc Deprotection | Boc-NH-PEG-R | 20% TFA in DCM, RT, 1h | H2N-PEG-R | >95 | >98 |
| Boc Deprotection | Boc-NH-PEG-R (with sensitive group) | 10% TFA in DCM, TIS, RT, 2h | H2N-PEG-R | 85-95 | >95 |
Note: Yields and purities are highly dependent on the specific substrate and reaction conditions. A certificate of analysis for a similar compound, Boc-NH-PEG7-NH2, reported a purity of 99.83% by HPLC.
References
Technical Support Center: Purification Strategies for Boc-NH-PEG7-Tos Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Boc-NH-PEG7-Tos conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: this compound is a heterobifunctional linker with distinct features that dictate its purification strategy. The molecule possesses a lipophilic Boc (tert-Butyloxycarbonyl) group and a tosyl group containing an aromatic ring, which increases its hydrophobicity.[1] Concurrently, the polyethylene glycol (PEG) chain imparts significant polarity and water solubility.[2] This amphiphilic nature requires careful selection of chromatographic conditions to achieve effective separation from starting materials and byproducts.
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
A2: Common impurities include unreacted starting materials such as Boc-NH-PEG7-OH, excess tosyl chloride (TsCl) or its hydrolysis product, p-toluenesulfonic acid. Side products can also arise, such as the corresponding ditosylated PEG, if the starting diol is not properly functionalized, or products of incomplete reaction. During work-up and purification, hydrolysis of the tosylate ester can occur, reverting back to the starting alcohol.
Q3: How can I effectively monitor the progress of the tosylation reaction and the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Due to the tosyl group's aromatic ring, the product, this compound, can be visualized under UV light (254 nm).[3] Staining with potassium permanganate is also effective for visualizing the PEG chain, appearing as a yellow spot on a purple background.[4] For more detailed analysis and purity assessment of collected fractions, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is recommended.[1]
Q4: My this compound conjugate streaks significantly on a silica gel TLC plate. What could be the cause and how can I resolve this?
A4: Streaking of polar compounds like PEG derivatives on silica TLC is a common issue. This can be due to strong interactions with the silica stationary phase. To mitigate this, consider using a more polar mobile phase or adding a small amount of a polar modifier like methanol or a few drops of acetic acid to your eluent system. In some cases, using a different type of TLC plate, such as one with a less acidic surface, can also improve the spot shape.
Q5: Is recrystallization a viable purification method for this compound?
A5: Recrystallization can be a suitable method for purifying solid organic compounds. For PEG derivatives, a mixed solvent system is often required. A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or diethyl ether) until turbidity is observed, followed by cooling. The success of recrystallization will depend on the purity of the crude material and the specific solvent system used.
Troubleshooting Guides
Flash Column Chromatography
Problem: The this compound conjugate either doesn't move from the baseline or elutes too quickly with all other impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System Polarity | The polarity of the eluent is critical. For highly polar compounds, a standard ethyl acetate/hexanes system may not be sufficient. A gradient elution with a more polar solvent system, such as dichloromethane (DCM) and methanol (MeOH), is often necessary. Start with a low percentage of MeOH and gradually increase it. A typical gradient could be from 0% to 10% MeOH in DCM. |
| Strong Interaction with Silica Gel | The PEG chain can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and streaking. To counteract this, a small amount of a modifier can be added to the mobile phase. For example, adding 0.5-1% triethylamine can help to cap the acidic sites on the silica gel. Alternatively, using a deactivated silica gel or a different stationary phase like alumina might be beneficial. |
| Compound Instability on Silica | Although less common for this type of molecule, some compounds can degrade on silica gel. To test for this, spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear. If instability is an issue, consider using a less acidic stationary phase or a faster purification method like reversed-phase chromatography. |
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape (broadening or tailing) is observed during HPLC analysis or purification.
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | Similar to flash chromatography, interactions between the PEG chain and the stationary phase can lead to poor peak shape. For reversed-phase HPLC (RP-HPLC), ensure the mobile phase pH is appropriate to suppress any potential ionization of residual silanol groups on the column. Using a high-purity, end-capped C18 column is recommended. |
| Inappropriate Mobile Phase Composition | The choice of organic modifier and the gradient profile are crucial. Acetonitrile is a common and effective organic solvent for the separation of PEG derivatives. A shallow gradient can improve resolution. For example, a linear gradient of 30% to 70% acetonitrile in water over 20-30 minutes is a good starting point. The addition of a small amount of an ion-pairing agent is generally not necessary for this neutral compound but can be considered if other strategies fail. |
| Sample Overload | Injecting too much sample onto the column can lead to peak broadening and distortion. Reduce the injection volume or the concentration of the sample. |
| Low Column Temperature | Increasing the column temperature (e.g., to 40°C) can improve peak shape for PEGylated molecules by reducing viscosity and improving mass transfer kinetics. |
Problem: Difficulty in detecting the this compound conjugate.
| Possible Cause | Solution |
| Lack of a Strong UV Chromophore | While the tosyl group provides some UV absorbance, it may be weak depending on the concentration. |
| Inadequate Detector Settings | Ensure the UV detector is set to an appropriate wavelength (e.g., 220 nm or 254 nm) to maximize the signal from the tosyl group. |
| Use of a Universal Detector | For more sensitive and reliable detection, especially for quantitative analysis, consider using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors are not dependent on the presence of a chromophore and respond well to PEG-containing molecules. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
-
Column Packing: Dry pack a silica gel column with an appropriate amount of silica (typically 50-100 times the weight of the crude material).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). If the crude material is not fully soluble, a small amount of methanol can be added. Adsorb this solution onto a small amount of silica gel, dry it under reduced pressure, and load the resulting powder onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by introducing methanol. A typical gradient would be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Reversed-Phase HPLC Purification
-
Column: Use a C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm for preparative scale).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient: A typical gradient for purification would be:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 30% B and re-equilibrate
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution at 220 nm or 254 nm. For higher sensitivity, an ELSD or CAD is recommended.
-
Post-Purification: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to yield the final product.
Data Presentation
Table 1: Typical Chromatographic Conditions and Expected Results
| Parameter | Flash Chromatography (Silica Gel) | Reversed-Phase HPLC (C18) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-bonded silica (e.g., 5-10 µm) |
| Mobile Phase | Dichloromethane/Methanol gradient | Water/Acetonitrile gradient |
| Typical Gradient | 0% to 10% Methanol in Dichloromethane | 30% to 70% Acetonitrile in Water |
| Expected Elution Order | Less polar impurities > this compound > More polar impurities (e.g., Boc-NH-PEG7-OH) | More polar impurities > this compound > Less polar impurities |
| Typical TLC Rf | ~0.3-0.5 in 5% MeOH/DCM | N/A |
| Typical HPLC Retention Time | N/A | Dependent on specific column and gradient, but should be well-retained. |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common purification issues with this compound.
References
Technical Support Center: Monitoring the Boc-NH-PEG7-Tos Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the Boc-NH-PEG7-Tos reaction. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during this critical synthesis step.
Reaction Overview
The reaction involves the tosylation of the terminal hydroxyl group of Boc-NH-PEG7-OH to yield this compound. This is a crucial step in the synthesis of heterobifunctional PEG linkers, which are widely used in bioconjugation and drug delivery. Proper monitoring is essential to ensure high yield and purity of the final product.
Caption: Chemical scheme of the this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I monitor the progress of my this compound reaction?
The progress of the reaction can be effectively monitored using several analytical techniques, primarily Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: What is a suitable TLC system for this reaction?
A common and effective TLC system for monitoring this reaction uses a silica gel plate with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol.
-
Starting Material (Boc-NH-PEG7-OH): Being more polar, it will have a lower Retention Factor (Rf) value.
-
Product (this compound): Being less polar than the starting material, it will have a higher Rf value.
-
Tosyl Chloride: Will also be visible on the TLC plate, typically with a high Rf.
Visualization: The spots can be visualized under UV light (due to the tosyl group in the product and tosyl chloride) and/or by staining with potassium permanganate solution.
| Compound | Mobile Phase (Ethyl Acetate/Hexane, 1:1) | Visualization |
| Boc-NH-PEG7-OH | Lower Rf (e.g., ~0.2-0.3) | KMnO4 stain |
| This compound | Higher Rf (e.g., ~0.5-0.6) | UV, KMnO4 stain |
| Tosyl Chloride | High Rf (e.g., ~0.7-0.8) | UV, KMnO4 stain |
Q3: My TLC shows multiple spots. What could they be?
Multiple spots could indicate an incomplete reaction, the presence of side products, or impurities in the starting materials.
Preventing aggregation of proteins during labeling with Boc-NH-PEG7-Tos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing protein aggregation during labeling with Boc-NH-PEG7-Tos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a heterobifunctional crosslinker containing a polyethylene glycol (PEG) spacer.[1] One end features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions.[1] The other end has a Boc-protected amine (Boc-NH). The primary reaction with proteins involves the nucleophilic attack from amine groups on the protein surface, such as the ε-amino group of lysine residues, on the tosyl group. This forms a stable sulfonamide bond, covalently attaching the PEG linker to the protein. The reaction is typically carried out at a pH of 8.0-9.5 to ensure the amine groups are deprotonated and thus more nucleophilic.[2] The Boc protecting group can be subsequently removed under mild acidic conditions to reveal a free amine for further conjugation if desired.[1]
Q2: What are the main causes of protein aggregation during labeling with this compound?
Protein aggregation during PEGylation is a common issue that can arise from several factors:
-
Intermolecular Cross-linking: Although this compound is a monofunctional reagent for protein conjugation via its tosyl group, impurities or side reactions could potentially lead to cross-linking.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[3]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.
-
Changes in Protein Surface Properties: The covalent attachment of the PEG chain alters the surface properties of the protein, which can sometimes induce conformational changes that favor aggregation.
Q3: How does PEGylation, in general, affect protein stability and aggregation?
PEGylation is a widely used technique to enhance the therapeutic properties of proteins. It can improve protein stability, increase solubility, and prolong circulation half-life. The PEG chain creates a hydrophilic shield around the protein, which can mask hydrophobic patches on the protein surface that might otherwise lead to aggregation. By increasing the hydrodynamic volume of the protein, PEGylation can also sterically hinder protein-protein interactions that cause aggregation. However, the effect of PEGylation on protein stability can be complex and depends on the specific protein, the site of PEG attachment, and the length of the PEG chain.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the labeling of your protein with this compound.
Problem 1: My protein precipitates out of solution during the labeling reaction.
| Possible Cause | Recommended Solution |
| Protein concentration is too high. | Decrease the protein concentration. It is advisable to perform initial optimization experiments with a lower protein concentration and gradually increase it if necessary. |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the buffer composition. Ensure the pH of the reaction buffer is within the optimal stability range for your specific protein, while also being suitable for the tosylation reaction (typically pH 8.0-9.5). You can screen a range of pH values and ionic strengths to find the best conditions. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 4°C). This can slow down the labeling reaction but may significantly improve protein stability. |
| The protein is inherently unstable under the reaction conditions. | Add stabilizing excipients to the reaction buffer. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine) can help stabilize the protein and prevent aggregation. |
| The addition of the PEG reagent from an organic solvent is causing precipitation. | Minimize the amount of organic solvent introduced into the reaction. This compound is soluble in DMSO, DCM, and DMF. Prepare a concentrated stock solution in a compatible organic solvent and add it dropwise to the protein solution while gently stirring. |
Problem 2: The labeling efficiency is low.
| Possible Cause | Recommended Solution |
| Suboptimal pH of the reaction buffer. | The nucleophilic attack of the amine groups on the tosyl group is pH-dependent. Ensure the reaction pH is between 8.0 and 9.5 to facilitate the deprotonation of lysine residues. |
| Insufficient molar excess of this compound. | Increase the molar ratio of the PEG reagent to the protein. A higher molar excess will drive the reaction towards completion. Optimization of the molar ratio is recommended for each specific protein. |
| The reactive amine groups on the protein are not accessible. | Ensure that the lysine residues or other primary amines on your protein are exposed and available for reaction. If the protein has a known structure, you can predict the accessibility of these residues. |
| The this compound reagent has degraded. | Ensure the reagent has been stored correctly at -20°C. Use a fresh batch of the reagent if degradation is suspected. |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the tosyl group. Phosphate or borate buffers are generally recommended. |
Problem 3: The protein loses its biological activity after labeling.
| Possible Cause | Recommended Solution |
| PEGylation has occurred at or near the active site. | If the labeling is not site-specific, the PEG chain may attach to a lysine residue that is crucial for the protein's function. If possible, try to protect the active site with a reversible ligand during the labeling reaction. |
| The labeling process has denatured the protein. | The reaction conditions (pH, temperature) may be too harsh for your protein. Re-optimize the reaction conditions to be as mild as possible while still achieving sufficient labeling. The addition of stabilizers can also help maintain the protein's native conformation. |
| The Boc deprotection step is too harsh. | If you are proceeding with the deprotection of the Boc group, ensure that the acidic conditions used (e.g., TFA) are compatible with your protein's stability. Minimize the exposure time to the acid. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a starting point for labeling your protein. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (e.g., 10-fold to 50-fold molar excess).
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and protein using a suitable chromatography method such as SEC or IEX.
-
Analysis: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and confirm conjugation. Further characterization can be performed using techniques like HPLC and mass spectrometry.
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol is for removing the Boc protecting group to expose the terminal amine on the PEG linker for subsequent applications.
Materials:
-
Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, for small molecule conjugates)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reaction Setup:
-
For proteins in solution, dialyze the protein into a suitable buffer for lyophilization. Lyophilize the protein to dryness.
-
Prepare a deprotection solution of 25-50% TFA in an appropriate solvent. For proteins, using neat TFA or a mixture with a scavenger like triisopropylsilane (TIPS) is common.
-
-
Deprotection Reaction:
-
Add the cold deprotection solution to the lyophilized protein.
-
Incubate the reaction on ice for 30 minutes to 2 hours. Monitor the reaction progress if possible.
-
-
Removal of TFA:
-
Remove the TFA by rotary evaporation or by precipitating the protein with a cold ether solution followed by centrifugation.
-
-
Purification: Immediately purify the deprotected PEGylated protein using SEC or dialysis to remove residual TFA and other small molecules. The buffer should be exchanged to a suitable storage buffer for your protein.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and recommended concentrations of stabilizing excipients.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase aggregation risk. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | Needs to be optimized for each protein. |
| pH | 8.0 - 9.5 | Optimal for reaction with primary amines. |
| Temperature | 4°C to 25°C | Lower temperatures can improve protein stability. |
| Reaction Time | 1 hour to overnight | Depends on temperature and reactivity of the protein. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5% - 10% (w/v) | Preferential exclusion, increases protein stability. |
| Trehalose | 5% - 10% (w/v) | Similar to sucrose, effective at stabilizing proteins. |
| Glycerol | 10% - 20% (v/v) | Acts as a solvent to stabilize protein structure. |
| Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions. |
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Reaction of this compound with a protein amine group.
References
Storage and handling recommendations for Boc-NH-PEG7-Tos to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Boc-NH-PEG7-Tos to ensure its stability and integrity in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at temperatures between -5°C and -20°C.[1][2] It is also crucial to protect the compound from light and moisture.[1]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (up to 1 month), aliquots can be kept at -20°C.[2][3] For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C.
Q3: What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is advisable to use anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, especially in its solid form, it is important to use standard personal protective equipment. This includes a lab coat, chemical-resistant gloves, and safety goggles. All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
Troubleshooting Guide
Issue 1: Difficulty in dissolving solid this compound.
-
Possible Cause: The compound may not be readily soluble at room temperature.
-
Solution: To facilitate dissolution, gently warm the solution to 37°C or use an ultrasonic bath. Ensure that the solvent (e.g., DMSO) is of high purity and anhydrous.
Issue 2: Suspected degradation of the compound.
-
Possible Cause 1: Improper storage conditions. Exposure to ambient temperatures, light, or moisture can lead to degradation.
-
Troubleshooting: Verify that the compound has been stored according to the recommendations (-5°C to -20°C for solid, -80°C for long-term solutions).
-
Possible Cause 2: Acidic conditions. The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acid and can be cleaved, leading to the formation of the free amine.
-
Troubleshooting: Ensure that the compound and its solutions are not exposed to acidic environments during storage or handling.
-
Possible Cause 3: Repeated freeze-thaw cycles. This can degrade the compound in solution.
-
Troubleshooting: Always aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -5°C to -20°C | Up to 2 years | Keep dry and protected from light |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles |
| Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Handle the solid compound in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath to ensure complete dissolution.
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in appropriate vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Factors affecting the stability of this compound.
References
Impact of pH on the efficiency of Boc-NH-PEG7-Tos reactions
Technical Support Center: Boc-NH-PEG7-Tos Reactions
Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of pH on the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound?
A1: The primary reaction mechanism is a nucleophilic substitution (typically SN2) where a nucleophile attacks the terminal carbon of the PEG chain, displacing the tosylate (tosyl) group, which is an excellent leaving group.[1] The Boc-protected amine on the other end of the PEG linker is designed to remain intact during this process.
Q2: Why is pH a critical parameter in my this compound reaction?
A2: pH is crucial for several reasons:
-
Nucleophile Activity: The nucleophilicity of your reactant (e.g., an amine or thiol) is highly pH-dependent. These groups are typically more nucleophilic when they are deprotonated.[2]
-
Stability of the Boc Protecting Group: The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions and will be cleaved at low pH, exposing the amine.[3][4][5]
-
Side Reactions: Suboptimal pH can lead to side reactions such as hydrolysis of the tosylate group or elimination reactions.
Q3: What is the optimal pH range for reacting this compound with a primary amine?
A3: For reactions with primary amines, a pH range of 7 to 9 is generally recommended. In this range, a significant portion of the amine nucleophile is in its deprotonated, more reactive form, while the conditions are typically not harsh enough to cause significant side reactions.
Q4: What is the recommended pH for reacting this compound with a thiol-containing molecule (e.g., cysteine)?
A4: For thiol-based nucleophiles, the optimal pH is generally slightly above the pKa of the thiol group to ensure the formation of the more nucleophilic thiolate anion. A pH range of 6.5 to 8 is common for such reactions. For instance, Michael addition reactions with maleimides, a common thiol-reactive chemistry, perform well at a pH of around 8.
Q5: Can I perform this reaction at a pH below 7?
A5: It is generally not recommended to perform this reaction at a pH below 6.5. At lower pH values, several issues can arise:
-
Your nucleophile (amine or thiol) will be protonated and thus less reactive.
-
There is a significant risk of cleaving the Boc protecting group, especially with strong acids.
Q6: What are the signs of Boc group deprotection in my reaction?
A6: Unintended Boc deprotection can be identified by a change in the polarity of your product, which can be observed by techniques like TLC or HPLC. Mass spectrometry will show a mass loss of 100.12 g/mol corresponding to the Boc group. You may also observe the formation of byproducts resulting from the reaction of the newly exposed amine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The pH of the reaction mixture may be too low, leading to a protonated and unreactive nucleophile. | 1. Optimize pH: Ensure the reaction pH is within the optimal range for your nucleophile (see table below). Use a calibrated pH meter to verify. |
| 2. Inactive Nucleophile: The nucleophile may have degraded or oxidized (especially for thiols). | 2. Use Fresh Reagents: Use fresh, high-quality nucleophiles. For thiols, consider degassing the buffer to minimize oxidation. | |
| 3. Hydrolyzed this compound: The tosylate may have hydrolyzed due to extreme pH or prolonged reaction times at elevated temperatures. | 3. Control Reaction Conditions: Avoid extreme pH and high temperatures unless necessary. Check the purity of the starting material. | |
| Presence of Multiple Products/Byproducts | 1. Boc Deprotection: The pH is too acidic, causing the loss of the Boc protecting group. | 1. Increase pH: Raise the reaction pH to a level that is compatible with the stability of the Boc group (ideally pH > 7). |
| 2. Reaction with Buffer: The buffer components (e.g., Tris, glycine) are nucleophilic and competing with your intended reactant. | 2. Use a Non-Nucleophilic Buffer: Switch to a buffer system that does not contain primary amines, such as PBS, HEPES, or borate buffer. | |
| 3. Di-substitution: If your nucleophile has multiple reactive sites, you may be getting di-substituted products. | 3. Adjust Stoichiometry: Use a molar excess of the this compound reagent to favor mono-substitution. | |
| Inconsistent Reaction Efficiency | 1. Inaccurate pH Measurement: The pH of the reaction buffer is not being accurately controlled. | 1. Calibrate pH Meter: Regularly calibrate your pH meter. Prepare fresh buffer solutions. |
| 2. Temperature Fluctuations: The reaction temperature is not stable, affecting the reaction rate. | 2. Maintain Constant Temperature: Use a water bath or a temperature-controlled reaction block. |
Data Presentation: pH Optimization
The efficiency of the nucleophilic substitution on the tosylate group is highly dependent on the pH and the nature of the nucleophile. The following table summarizes the recommended pH ranges for common nucleophiles.
| Nucleophile Type | General Structure | Optimal pH Range | Rationale |
| Primary Amine | R-NH₂ | 7.0 - 9.0 | Balances the need for the deprotonated, nucleophilic amine with the stability of other functional groups. |
| Thiol | R-SH | 6.5 - 8.0 | pH should be above the pKa of the thiol to generate the more reactive thiolate anion (R-S⁻). |
| Hydroxyl | R-OH | 8.5 - 9.5 | Higher pH is required to deprotonate the hydroxyl group to the more nucleophilic alkoxide (R-O⁻). |
Experimental Protocols
General Protocol for Reaction of this compound with a Primary Amine
-
Reagent Preparation:
-
Dissolve the this compound in a suitable anhydrous organic solvent (e.g., DMSO, DMF) to create a stock solution.
-
Dissolve your primary amine-containing molecule in a non-amine-containing buffer (e.g., PBS, HEPES, or borate buffer) at the desired concentration.
-
Adjust the pH of the amine solution to between 7.5 and 8.5 using a dilute acid or base solution.
-
-
Reaction:
-
Add the this compound stock solution to the amine solution with gentle stirring. A typical molar ratio is 1.2 to 1.5 equivalents of the PEG reagent to the amine.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a small molecule with a primary amine (e.g., glycine or Tris) if necessary to consume any excess PEG reagent.
-
The product can be purified from the reaction mixture using techniques such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
-
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the reaction of this compound with a nucleophile.
Caption: General experimental workflow for this compound reactions.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues encountered during the reaction.
References
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Boc-NH-PEG7-Tos from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most common methods for removing unreacted this compound depend on the properties of the desired product. Key techniques include:
-
Chromatography: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC) are powerful for separating PEGylated compounds.[][2][][4][5]
-
Liquid-Liquid Extraction: This is effective if the product and the unreacted starting material have different solubilities in immiscible solvents.
-
Precipitation: Unreacted PEG can sometimes be removed by precipitating the desired product.
-
Ultrafiltration/Diafiltration: These membrane-based techniques are useful for separating molecules based on size, which is particularly effective if the product is significantly larger than the PEG reagent.
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on the physicochemical properties of your desired product compared to the unreacted this compound.
-
Size Difference: If your product is a large molecule like a protein or antibody, Size-Exclusion Chromatography (SEC) or ultrafiltration are highly effective.
-
Polarity Difference: If your product has a significantly different polarity, RP-HPLC or liquid-liquid extraction are suitable options.
-
Charge Difference: If your product has a different net charge, Ion-Exchange Chromatography (IEX) is the method of choice.
Q3: Can I remove the Boc protecting group during the purification process?
A3: It is generally recommended to purify the PEGylated product first to remove unreacted starting material before proceeding with deprotection. However, if your purification method involves acidic conditions (e.g., some RP-HPLC mobile phases), partial or complete cleavage of the Boc group may occur. The Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA).
Q4: My product is also PEGylated. How can I separate it from the unreacted PEG reagent?
A4: Separating a PEGylated product from an unreacted PEG reagent can be challenging. Techniques that offer high resolution are necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and selective technique that can separate PEGs of different molecular weights and conjugation states.
-
Ion-Exchange Chromatography (IEX): This method can separate molecules based on subtle differences in charge, which may be altered by PEGylation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor separation between product and unreacted this compound using SEC. | The molecular weight difference between your product and the PEG reagent is insufficient for baseline separation. | Consider using a column with a smaller pore size for better resolution in the lower molecular weight range. Alternatively, explore other techniques like RP-HPLC or IEX. |
| Product co-elutes with unreacted PEG reagent in RP-HPLC. | The polarity of the product and the unreacted starting material are too similar under the chosen conditions. | Optimize the gradient elution method by changing the solvent system or the gradient slope. Consider using a different stationary phase (e.g., C8 instead of C18). |
| Loss of product during liquid-liquid extraction. | The product has some solubility in the aqueous phase, leading to its loss during the washing steps. | Perform back-extraction of the aqueous layers with the organic solvent to recover the lost product. Minimize the number of aqueous washes if possible. |
| Unreacted this compound remains after purification. | The chosen purification method is not efficient enough for complete removal. | A multi-step purification approach may be necessary. For example, an initial extraction or precipitation step can be followed by a high-resolution chromatography step like HPLC. |
Quantitative Data Summary
The efficiency of removing unreacted this compound can be estimated based on the chosen purification method. The following table provides a general comparison.
| Purification Method | Typical Purity Achieved | Key Considerations |
| Size-Exclusion Chromatography (SEC) | >95% | Effective for large molecular weight differences. |
| Reversed-Phase HPLC (RP-HPLC) | >99% | High resolution, but requires method development. |
| Ion-Exchange Chromatography (IEX) | >98% | Depends on the charge difference between the product and the PEG reagent. |
| Liquid-Liquid Extraction | 85-95% | Fast and scalable, but may have lower resolution. |
| Precipitation | 90-97% | Can be highly effective but requires careful optimization of conditions. |
Experimental Protocols
Protocol 1: Removal by Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for products with different polarity from this compound.
1. Sample Preparation: a. Dissolve the crude reaction mixture in a suitable solvent (e.g., 50% acetonitrile in water). b. Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC Conditions: a. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. d. Gradient: A typical gradient would be from 5% to 95% B over 30 minutes. This will need to be optimized for your specific product. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 220 nm and 280 nm.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the product peak. b. Analyze the collected fractions by HPLC to confirm purity. c. Pool the pure fractions and remove the solvent under vacuum.
Protocol 2: Removal by Liquid-Liquid Extraction
This protocol is effective if the product is significantly more hydrophobic than the unreacted this compound.
1. Extraction: a. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM). b. Transfer the mixture to a separatory funnel. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. d. Wash the organic layer multiple times with water or brine to remove the water-soluble this compound.
2. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Concentrate the organic layer under reduced pressure to obtain the purified product.
3. Purity Check: a. Analyze the product by TLC or HPLC to confirm the removal of the unreacted starting material.
Visual Workflow
Caption: Workflow for the removal of unreacted this compound.
References
Characterization of Boc-NH-PEG7-Tos conjugates using HPLC and mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of Boc-NH-PEG7-Tos conjugates using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
HPLC Analysis: Troubleshooting and FAQs
High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of this compound conjugates. Reversed-Phase HPLC (RP-HPLC) is commonly employed for this purpose, separating molecules based on their hydrophobicity.[1][2]
Frequently Asked Questions (HPLC)
Q1: What is the recommended HPLC method for analyzing this compound?
A1: Reversed-phase HPLC (RP-HPLC) is the most effective method for the analysis of PEGylated molecules like this compound.[1][2] The separation is based on the hydrophobicity of the molecule. The Boc and tosyl groups provide sufficient hydrophobicity for good retention and separation on a non-polar stationary phase.
Q2: Which HPLC column is most suitable for this analysis?
A2: A C18 column is an excellent choice for analyzing this compound conjugates.[1] C8 columns can also be utilized. For higher resolution, columns with smaller particle sizes (e.g., < 5 µm) are recommended.
Q3: How can I detect the this compound conjugate if it has poor UV absorbance?
A3: While the tosyl group provides some UV absorbance, the polyethylene glycol (PEG) chain itself does not have a UV chromophore. For more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. Mass Spectrometry (MS) can also be used as a detector to provide both detection and mass confirmation.
HPLC Troubleshooting Guide
| Issue | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Asymmetrical peaks in the chromatogram. | - Interaction with active silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity silica-based column. - Add a competing base like triethylamine (TEA) to the mobile phase. - Reduce the amount of sample injected. - Adjust the mobile phase pH to suppress silanol ionization (pH 2-4). |
| Poor Resolution | Co-elution or incomplete separation of the conjugate from impurities. | - Suboptimal gradient elution. - Inappropriate column chemistry. | - Optimize the gradient profile; a shallower gradient can improve resolution. - Try a different column (e.g., C8 instead of C18) or a column with a different pore size. |
| Low Recovery | The final yield of the purified conjugate is lower than expected. | - Irreversible binding to the stationary phase. - Product degradation under analytical conditions. | - Try a different column chemistry. - Modify the mobile phase to reduce non-specific binding. - Investigate the stability of the conjugate at different pH values and temperatures. |
| Ghost Peaks | Unexpected peaks appear in the chromatogram, often in gradient runs. | - Contaminants in the mobile phase or from the injector. - Late eluting compounds from a previous injection. | - Use high-purity solvents and additives. - Flush the column thoroughly between runs. - Ensure proper cleaning of the injector and sample loops. |
Mass Spectrometry Analysis: Troubleshooting and FAQs
Mass spectrometry is a powerful tool for confirming the identity and assessing the purity of this compound conjugates by providing accurate mass information.
Frequently Asked Questions (MS)
Q1: What are the challenges in the mass spectrometry analysis of PEGylated compounds?
A1: The primary challenges are the polydispersity of the PEG chain and the generation of multiple charge states in the mass spectrum. This can lead to spectral congestion and difficulty in data interpretation.
Q2: How can I simplify the mass spectrum of my this compound conjugate?
A2: Post-column addition of amines, such as triethylamine (TEA) or diethylmethylamine (DEMA), can reduce the charge state complexity of PEGylated molecules, resulting in a simpler and more easily interpretable mass spectrum.
Q3: What kind of fragmentation pattern should I expect for this compound?
A3: For PEG chains, a characteristic neutral loss of 44 Da, corresponding to the ethylene glycol monomer unit, is typically observed. The fragmentation of the Boc and tosyl groups will depend on the ionization technique used.
MS Troubleshooting Guide
| Issue | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Complex Mass Spectrum | Multiple charge state envelopes leading to a congested spectrum. | - Inherent nature of PEG to acquire multiple charges. | - Implement post-column addition of a charge-stripping agent like TEA. - Optimize instrument parameters to favor lower charge states. |
| No or Low Signal | Weak or absent signal for the target molecule. | - Poor ionization efficiency. - In-source fragmentation. - Contamination suppressing the signal. | - Optimize the electrospray source conditions (e.g., voltages, gas flows, temperature). - Use a softer ionization technique if available. - Ensure high purity of the sample and mobile phase to avoid ion suppression from contaminants like alkali metals. |
| Mass Inaccuracy | Observed mass does not match the theoretical mass. | - Instrument calibration drift. - Presence of unexpected adducts (e.g., Na+, K+). | - Calibrate the mass spectrometer regularly. - Scrutinize the data for common adducts and incorporate them into the mass calculation. |
| Unexpected Peaks | Presence of unidentified peaks in the mass spectrum. | - Reaction byproducts or impurities. - Contaminants from solvents, glassware, or the LC system. | - Analyze the sample by HPLC-UV to correlate peaks with masses. - Use high-purity solvents and thoroughly clean all equipment. |
Experimental Protocols & Data
Illustrative HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm, or ELSD/CAD/MS |
| Injection Volume | 10 µL |
Illustrative Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₃₀H₅₃NO₁₁S |
| Theoretical Monoisotopic Mass | 651.3394 g/mol |
| Observed [M+H]⁺ | 652.3467 m/z |
| Observed [M+Na]⁺ | 674.3286 m/z |
| Observed [M+K]⁺ | 690.2025 m/z |
Visualized Workflows
Caption: A typical workflow for the HPLC analysis of this compound conjugates.
References
Validation & Comparative
Navigating the Landscape of Amine-Reactive PEGylation: A Guide to Alternatives for Boc-NH-PEG7-Tos
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides—a process known as PEGylation—is a cornerstone strategy for improving drug efficacy. By increasing hydrodynamic size, PEGylation can enhance serum half-life, improve stability, and reduce immunogenicity. The choice of the amine-reactive PEGylating agent is a critical determinant of the final conjugate's properties. This guide provides an objective comparison of common alternatives to Boc-NH-PEG7-Tos, supported by experimental data, to inform the selection of the most suitable reagent for your specific application.
The ideal amine-reactive PEGylation reagent offers a balance of reactivity, selectivity, and the formation of a stable linkage, all while preserving the biological activity of the molecule. While Boc-NH-PEG-Tos serves as a useful reagent, a variety of alternatives with different reactive moieties and linker characteristics are available, each presenting a unique set of advantages and disadvantages. This guide will delve into the performance of N-Hydroxysuccinimide (NHS) esters, aldehydes, and isothiocyanates as alternatives for amine-reactive PEGylation.
Comparative Analysis of Amine-Reactive PEGylation Reagents
The selection of a PEGylation reagent should be guided by the specific requirements of the therapeutic molecule and the desired characteristics of the final conjugate. The following tables provide a comparative overview of key performance parameters for different classes of amine-reactive PEG reagents.
Table 1: Performance Comparison of Amine-Reactive PEGylation Reagents
| Feature | NHS Esters (e.g., SC-PEG, SPA-PEG) | Aldehyde-PEGs | Isothiocyanate-PEGs |
| Primary Target | N-terminal α-amine, Lysine ε-amines | N-terminal α-amine (at controlled pH), Lysine ε-amines | N-terminal α-amine, Lysine ε-amines |
| Reaction Type | Acylation | Reductive Amination | Thiourea formation |
| Resulting Linkage | Amide or Carbamate | Secondary Amine | Thiourea |
| Reaction pH | 7.0 - 9.0 | 5.0 - 8.0 | 7.5 - 8.5 |
| Key Advantage | High reactivity, well-established protocols | High potential for N-terminal selectivity, stable linkage | Stable linkage |
| Key Disadvantage | Susceptible to hydrolysis, potential for heterogeneity | Requires a reducing agent, slower reaction kinetics | Slower reaction compared to NHS esters |
Table 2: Reagent Stability - Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8.0 and 25°C
| PEG-NHS Ester Type | Abbreviation | Hydrolysis Half-life (minutes)[1] | Resulting Linkage with Amine |
| Succinimidyl Valerate | SVA-PEG | 33.6 | Amide |
| Succinimidyl Butanoate | SBA-PEG | 23.3 | Amide |
| Succinimidyl Carbonate | SC-PEG | 20.4 | Carbamate |
| Succinimidyl Glutarate | SG-PEG | 17.6 | Amide |
| Succinimidyl Propionate | SPA-PEG | 16.5 | Amide |
| Succinimidyl Succinate | SS-PEG | 9.8 | Amide |
| Succinimidyl Succinamide | SSA-PEG | 3.2 | Amide |
| Succinimidyl Carboxymethyl | SCM-PEG | 0.75 | Amide |
Note: The stability of the resulting amide and carbamate linkages is generally high under physiological conditions. Secondary amine linkages formed from reductive amination are also highly stable.
Table 3: Hydrolysis Stability of PEG-Phenyl-Isothiocyanate
| PEG Reagent | pH | Temperature (°C) | Hydrolysis Half-life (t₁/₄) (hours)[2] | Resulting Linkage with Amine |
| PIT-PEG5K | 6.5 | Not Specified | ~95 | Thiourea |
| PIT-PEG5K | 9.2 | Not Specified | ~40 | Thiourea |
Note: The thiourea linkage is generally stable.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible PEGylation. Below are generalized protocols for key amine-reactive PEGylation strategies.
Protocol 1: Protein PEGylation with PEG-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
PEG-NHS ester reagent (e.g., mPEG-SCM, mPEG-SPA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it with a suitable buffer like PBS.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the protein and the specific NHS ester used.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will react with any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, which will show an increase in molecular weight. Further characterization can be performed using HPLC, mass spectrometry, and relevant bioassays.
Protocol 2: N-terminal Protein PEGylation with PEG-Aldehyde (Reductive Amination)
Materials:
-
Protein of interest in a suitable buffer (e.g., Sodium Acetate or MES buffer), pH 5.0-6.5
-
PEG-Aldehyde reagent
-
Reducing agent (e.g., Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL. The acidic pH helps to protonate the lysine ε-amino groups, favoring reaction with the more nucleophilic N-terminal α-amino group.
-
PEGylation Reaction: Add the PEG-Aldehyde reagent to the protein solution at a molar excess of 2- to 10-fold.
-
Incubation (Schiff Base Formation): Incubate the mixture at room temperature for 1-2 hours with gentle stirring to allow for the formation of the Schiff base intermediate.
-
Reduction: Add the reducing agent to the reaction mixture. A typical final concentration for NaCNBH₃ is 20-50 mM.
-
Incubation (Reduction): Continue the incubation at room temperature for 2-4 hours or overnight at 4°C to reduce the Schiff base to a stable secondary amine linkage.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein using dialysis or SEC to remove excess reagents.
-
Characterization: Characterize the PEGylated product using SDS-PAGE, HPLC, and mass spectrometry to confirm the degree and site of PEGylation.
Visualizing the Process: Workflows and Mechanisms
To better understand the processes and chemistries involved, the following diagrams have been generated using Graphviz.
Impact of PEGylation on Cellular Signaling
PEGylation can influence the interaction of a therapeutic protein with its target receptor, thereby affecting downstream signaling pathways. For example, the PEGylation of a growth factor receptor antagonist can modulate its binding affinity and subsequent inhibition of receptor activation.
References
A Head-to-Head Comparison: The Advantages of Tosyl-Activated PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of linkers for bioconjugation is a critical step that dictates the efficacy, stability, and homogeneity of the final product. Among the diverse array of activated polyethylene glycol (PEG) linkers, those featuring a tosyl leaving group offer a unique combination of reactivity and stability. This guide provides an objective comparison of tosyl-activated PEG linkers with other common alternatives, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Leaving Groups in PEG Linkers
PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a widely employed strategy to enhance their therapeutic properties. This includes improving solubility, extending circulation half-life, and reducing immunogenicity. The effectiveness of PEGylation hinges on the chemistry used to activate the terminal hydroxyl groups of the PEG polymer, creating a reactive site for conjugation. This activation typically involves the introduction of a good "leaving group."
A leaving group is an atom or group of atoms that is displaced from the PEG linker by an incoming nucleophile, such as an amine or thiol group on a protein. An ideal leaving group should be stable on its own after detaching, which drives the conjugation reaction forward. The tosyl group (p-toluenesulfonate) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This inherent stability makes tosyl-activated PEGs highly efficient in nucleophilic substitution reactions.
The Superiority of the Tosyl Leaving Group
The primary advantage of employing a tosyl leaving group in PEG linkers lies in its exceptional reactivity towards a broad range of nucleophiles, including primary amines (e.g., lysine residues, N-terminus of proteins), thiols (e.g., cysteine residues), and even hydroxyl groups under certain conditions.[1][2] The stability of the tosylate anion, a weak base, makes the displacement reaction highly favorable.[3]
Key Advantages:
-
High Reactivity: Tosylates are among the best leaving groups, leading to efficient and often rapid conjugation reactions.[3]
-
Versatility: They react with a variety of common nucleophilic functional groups found in biomolecules.[1]
-
Stability of the Linkage: The resulting ether, thioether, or amine linkages are highly stable under physiological conditions.
-
Good Stability in Storage: When stored under appropriate anhydrous conditions, tosyl-activated PEGs exhibit good shelf-life.
Comparative Performance Analysis
To provide a clear comparison, this section evaluates tosyl-activated PEGs against two of the most widely used alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | Tosyl-Activated PEG | NHS-Ester PEG | Maleimide-PEG |
| Primary Target | Primary Amines, Thiols, Hydroxyls | Primary Amines | Thiols |
| Reaction pH | 8.0 - 9.5 for amines | 7.0 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Moderate to Fast | Fast | Very Fast |
| Linkage Stability | Very High (Ether/Thioether/Amine) | High (Amide) | Moderate (Thioether, susceptible to retro-Michael addition) |
| Hydrolytic Stability of Activated PEG | Moderate (sensitive to moisture) | Low (hydrolyzes readily in aqueous solution) | Moderate (maleimide ring can open at high pH) |
| Selectivity | Good, but can react with multiple nucleophiles | High for primary amines | Very high for thiols |
| Byproducts | Tosylate salt | N-hydroxysuccinimide | None |
Experimental Data Summary
While direct head-to-head kinetic studies are not extensively published in a single comparative paper, data from various sources allow for a qualitative and semi-quantitative comparison.
| Parameter | Tosyl-Activated PEG | NHS-Ester PEG | Maleimide-PEG |
| Typical Reaction Time | 2 - 24 hours | 0.5 - 2 hours | 1 - 4 hours |
| Typical Molar Excess of PEG Reagent | 5 - 20 fold | 10 - 50 fold | 10 - 20 fold |
| Conjugation Efficiency | High, dependent on nucleophile accessibility | High, but can be reduced by hydrolysis | Very high for accessible thiols |
| Stability of Conjugate in Presence of Competing Thiols | High | N/A | Low to Moderate (deconjugation can occur) |
Experimental Protocols
To illustrate the practical application of these linkers, detailed protocols for the PEGylation of a model protein, Bovine Serum Albumin (BSA), are provided below.
Protocol 1: Preparation of Tosyl-Activated PEG
This protocol describes the activation of a terminal hydroxyl group of a PEG molecule with tosyl chloride.
Materials:
-
Polyethylene glycol (PEG) with a terminal hydroxyl group
-
Tosyl chloride (TsCl)
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve PEG-OH in a minimal amount of pyridine in a round bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a 1.5 molar excess of tosyl chloride to the stirred solution.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitated tosyl-activated PEG by filtration and dry under vacuum.
-
Confirm the structure and purity using ¹H NMR and MALDI-TOF mass spectrometry.
Protocol 2: Conjugation of Tosyl-Activated PEG to Bovine Serum Albumin (BSA)
This protocol outlines the general procedure for conjugating a tosyl-activated PEG to the amine groups of BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Tosyl-activated PEG (prepared as in Protocol 1 or commercially sourced)
-
Borate buffer (0.1 M, pH 9.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal filtration units for purification
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve BSA in borate buffer (0.1 M, pH 9.0) to a final concentration of 10 mg/mL.
-
Dissolve the tosyl-activated PEG in a small amount of the same borate buffer.
-
Add a 10-fold molar excess of the tosyl-activated PEG solution to the BSA solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and stir for an additional 30 minutes.
-
Purify the PEGylated BSA from unreacted PEG and byproducts by extensive dialysis against PBS (pH 7.4) or by using centrifugal filtration units with an appropriate molecular weight cutoff.
-
Analyze the extent of PEGylation using SDS-PAGE and MALDI-TOF mass spectrometry.
Protocol 3: Comparative Conjugation of NHS-Ester PEG to BSA
Materials:
-
Bovine Serum Albumin (BSA)
-
NHS-Ester activated PEG
-
Phosphate buffer (0.1 M, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal filtration units
Procedure:
-
Dissolve BSA in phosphate buffer (0.1 M, pH 8.0) to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the NHS-Ester PEG in the same phosphate buffer.
-
Add a 20-fold molar excess of the NHS-Ester PEG solution to the BSA solution with gentle stirring.
-
Incubate the reaction at room temperature for 1 hour.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and stir for 30 minutes.
-
Purify the PEGylated BSA as described in Protocol 2.
-
Analyze the extent of PEGylation by SDS-PAGE and MALDI-TOF mass spectrometry.
Protocol 4: Comparative Conjugation of Maleimide-PEG to a Thiolated BSA
Note: BSA does not have a free cysteine, so for this protocol, we assume a thiolated BSA is used or a protein with an available cysteine.
Materials:
-
Thiolated Bovine Serum Albumin (or other cysteine-containing protein)
-
Maleimide-activated PEG
-
Phosphate buffer (0.1 M, pH 7.0) containing 1 mM EDTA
-
Quenching solution (e.g., 100 mM L-cysteine)
-
Dialysis tubing or centrifugal filtration units
Procedure:
-
Dissolve the thiolated BSA in phosphate buffer (0.1 M, pH 7.0) to a final concentration of 10 mg/mL.
-
Dissolve the Maleimide-PEG in the same phosphate buffer immediately before use.
-
Add a 10-fold molar excess of the Maleimide-PEG solution to the protein solution with gentle stirring.
-
Incubate the reaction at room temperature for 2 hours.
-
Quench the reaction by adding the quenching solution and stir for 30 minutes.
-
Purify the PEGylated protein as described in Protocol 2.
-
Analyze the extent of PEGylation by SDS-PAGE and MALDI-TOF mass spectrometry.
Visualizing the Reaction Pathways
To further clarify the chemical transformations, the following diagrams illustrate the key reaction pathways.
Figure 1: Reaction pathways for PEGylation.
Conclusion
The choice of an activated PEG linker is a critical decision in the design of bioconjugates. Tosyl-activated PEGs offer a compelling combination of high reactivity, versatility in targeting different nucleophiles, and the formation of highly stable linkages. While NHS-esters and maleimides provide faster reaction kinetics for their specific targets, the hydrolytic instability of NHS-esters and the potential for retro-Michael addition in maleimide conjugates can be significant drawbacks. For applications requiring a robust and stable bioconjugate with the flexibility to target various functional groups, tosyl-activated PEG linkers present a superior choice. The provided protocols offer a starting point for the practical implementation and comparison of these essential bioconjugation techniques.
References
A Head-to-Head Comparison of Boc-NH-PEG7-Tos and NHS-activated PEG Linkers for Bioconjugation
For Immediate Publication
SOUTH SAN FRANCISCO, CA – November 27, 2025 – In the rapidly evolving landscape of drug development and bioconjugation, the choice of linker technology is paramount to the efficacy, stability, and safety of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive comparison of two prominent polyethylene glycol (PEG) linker systems: Boc-NH-PEG7-Tos and N-Hydroxysuccinimide (NHS)-activated PEG linkers. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their chemical properties, reactivity, and applications, supported by detailed experimental protocols.
Executive Summary
This compound and NHS-activated PEG linkers are both valuable tools in bioconjugation, yet they operate on different chemical principles that dictate their suitability for specific applications. NHS-activated PEG linkers are a well-established standard for targeting primary amines on biomolecules, offering a straightforward and efficient conjugation method. In contrast, this compound provides greater versatility through its tosyl leaving group, which can react with a broader range of nucleophiles, including amines, thiols, and alcohols. The presence of a Boc-protected amine in this compound also allows for subsequent, orthogonal functionalization, a key feature in the synthesis of complex molecules like PROTACs.
Chemical Properties and Reactivity
The fundamental difference between these two linkers lies in their reactive moieties. NHS-activated PEG linkers feature an N-hydroxysuccinimide ester, which is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond.[1][][3] This reaction is most efficient at a slightly basic pH (7-9).[3]
This compound, on the other hand, possesses a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[4] This allows it to react not only with amines but also with thiols (from cysteine residues) and alcohols (from serine, threonine, or tyrosine residues), forming stable ether, thioether, or amine linkages, respectively. This broader reactivity profile offers more flexibility in conjugation strategies. Additionally, the Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under mild acidic conditions, revealing a free amine for further modification.
| Feature | This compound | NHS-activated PEG Linker |
| Reactive Group | Tosyl (p-toluenesulfonyl) | N-Hydroxysuccinimide (NHS) ester |
| Target Functional Groups | Amines, Thiols, Alcohols | Primarily Primary Amines |
| Resulting Linkage | Secondary Amine, Thioether, Ether | Amide |
| Reaction pH | Typically neutral to slightly basic | Typically pH 7-9 |
| Key Advantage | Versatile reactivity, orthogonal deprotection of amine | High reactivity and specificity for amines |
| Primary Applications | PROTAC synthesis, multi-step conjugations | Protein and antibody labeling, ADC development |
Performance Comparison
While direct, head-to-head quantitative experimental data comparing this compound and NHS-activated PEG linkers is limited in publicly available literature, a qualitative comparison based on the known reactivity of their functional groups can be made.
| Performance Metric | This compound | NHS-activated PEG Linker |
| Reaction Efficiency | Reaction kinetics are generally slower than NHS esters and may require higher temperatures or longer reaction times. Efficiency is dependent on the nucleophilicity of the target functional group. | High reaction efficiency with primary amines under optimal pH conditions. |
| Specificity | Can react with multiple nucleophiles, which may lead to less specific conjugation if multiple reactive groups are present on the target molecule. | High specificity for primary amines over other nucleophiles at physiological pH. |
| Stability of Conjugate | The resulting secondary amine, thioether, or ether linkages are generally very stable. | The resulting amide bond is highly stable under physiological conditions. |
| Versatility | High versatility due to reactivity with multiple functional groups and the potential for orthogonal deprotection and further functionalization. | Primarily limited to amine-containing molecules. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Amine Alkylation
This protocol describes a general method for the conjugation of this compound to primary amines on a protein, followed by the deprotection of the Boc group.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification of PEGylated Protein: Remove excess PEG reagent by SEC.
-
Boc Deprotection:
-
Lyophilize the purified PEGylated protein.
-
Resuspend the lyophilized protein in a solution of 50% TFA in DCM.
-
Incubate for 30 minutes to 2 hours at room temperature.
-
Remove the TFA and DCM under a stream of nitrogen.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and wash with cold diethyl ether.
-
Resuspend the deprotected PEGylated protein in a suitable buffer.
-
Protocol 2: Conjugation of NHS-activated PEG Linker to a Protein
This protocol outlines the standard procedure for labeling a protein with an NHS-activated PEG linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-activated PEG linker
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SEC column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-activated PEG linker in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-activated PEG linker stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess PEG reagent and quenched linker by SEC.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Comparative experimental workflows.
Conclusion
The selection between this compound and NHS-activated PEG linkers is contingent on the specific requirements of the bioconjugation application. For straightforward, efficient labeling of primary amines, NHS-activated PEG linkers remain a robust and reliable choice. However, for more complex synthetic strategies, such as those employed in PROTAC development, the versatility of this compound, with its broader nucleophile reactivity and potential for orthogonal functionalization, offers significant advantages. Researchers should carefully consider the target functional groups, desired stability of the final conjugate, and the overall synthetic scheme when choosing the optimal PEG linker for their drug development endeavors.
References
Navigating Bioconjugate Stability: A Comparative Guide to the Boc-NH-PEG7-Tos Linker
For researchers, scientists, and drug development professionals, the stability of a linker is a critical determinant of a bioconjugate's success. Premature cleavage can lead to off-target toxicity and diminished efficacy, while excessive stability might hinder the release of a therapeutic payload at the target site. This guide provides a comparative analysis of the in vitro and in vivo stability of the Boc-NH-PEG7-Tos linker, placing it in context with common alternative linker technologies used in drug development, such as in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The this compound linker is a heterobifunctional linker featuring a Boc-protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a tosyl leaving group. This combination of functionalities makes it suitable for applications where a hydrophilic spacer is desired to improve the solubility and pharmacokinetic properties of a molecule, while the terminal groups allow for sequential conjugation. The stability of this linker is influenced by its three key components: the Boc-protected amine, the PEG7 chain, and the tosyl group.
Comparative Stability of Linker Chemistries
The stability of a linker is not an intrinsic property but is highly dependent on the chemical environment. Key factors influencing linker stability include pH, enzymatic activity, and the presence of reducing agents. The following table summarizes the general stability characteristics of the this compound linker's constituent parts and compares them to other common linker types.
| Linker/Component | Cleavage Mechanism | General In Vitro Stability | General In Vivo Stability | Key Considerations |
| Boc-Protected Amine | Acidic hydrolysis | Stable at neutral and basic pH. Labile under acidic conditions. | Generally stable in systemic circulation (pH ~7.4). May be cleaved in the acidic microenvironment of tumors or within lysosomes. | The rate of cleavage is pH-dependent. |
| PEG Chain (Ether Linkages) | Generally non-cleavable | Highly stable to hydrolysis and enzymatic degradation. | Highly stable, contributing to increased circulation half-life of the conjugate.[1][2] | PEG length can influence pharmacokinetics; longer chains generally lead to longer half-lives.[1] |
| Tosyl Group | Nucleophilic substitution | Stable until reacted with a nucleophile. | The tosyl group is a leaving group for conjugation and not typically part of the final linked structure in vivo. | Not relevant to the stability of the final bioconjugate after conjugation. |
| Alkyl Chains | Generally non-cleavable | Highly stable. | Generally stable, but can be susceptible to oxidative metabolism depending on the structure. | More hydrophobic than PEG linkers, which can affect solubility. |
| Disulfide Linkers | Reduction | Stable in oxidizing environments. Cleaved by reducing agents like glutathione. | Relatively stable in plasma, but can be cleaved intracellularly where glutathione concentrations are higher. | Stability can be tuned by altering the steric hindrance around the disulfide bond. |
| Peptide Linkers (e.g., Val-Cit) | Proteolytic cleavage | Stable in plasma but cleaved by specific proteases (e.g., Cathepsin B).[3] | Generally stable in circulation but cleaved within lysosomes of target cells where specific proteases are active.[3] | Susceptibility to cleavage can vary between species (e.g., less stable in rodent plasma). |
| Hydrazone Linkers | Acidic hydrolysis | Stable at neutral pH, hydrolyzes at acidic pH. | Designed to be stable in blood (pH 7.4) and cleave in the acidic environment of endosomes and lysosomes. | Can be prone to premature release in circulation. |
In Vitro and In Vivo Stability Considerations for this compound
The Boc-protecting group is designed to be labile under acidic conditions. Therefore, in in vitro assays, the this compound linker would be stable at physiological pH (7.4) but would deprotect at lower pH values. This characteristic is often exploited in synthetic chemistry to allow for sequential reactions. In a biological context, this pH sensitivity means that if the Boc group remains on the final conjugate, it could be cleaved in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes.
The tosyl group is a good leaving group used to facilitate the conjugation of the linker to a nucleophile (e.g., an amine or thiol on a payload molecule). Once the conjugation reaction is complete, the tosyl group is no longer part of the linker structure and therefore does not influence the in vivo stability of the resulting bioconjugate.
Compared to cleavable linkers like disulfides or peptides, the core PEG chain of the this compound linker is considered non-cleavable. This generally translates to higher plasma stability and a longer systemic half-life of the conjugated molecule. However, the overall stability and efficacy of a PROTAC or ADC also depend on the stability of the bonds connecting the linker to the antibody/protein and the payload. For PROTACs, the linker's length and flexibility are critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, which ultimately dictates the efficiency of protein degradation.
Experimental Protocols
To experimentally determine the in vitro and in vivo stability of a bioconjugate containing a this compound linker, the following methodologies are typically employed.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the bioconjugate in plasma from different species (e.g., human, mouse, rat) over time.
Methodology:
-
Incubation: The bioconjugate is incubated in plasma at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Preparation: The plasma proteins are precipitated using a solvent like acetonitrile. The supernatant containing the bioconjugate and any released payload is collected.
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the intact bioconjugate and any free payload.
-
Data Analysis: The percentage of intact bioconjugate remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) of the conjugate in plasma is then determined.
In Vivo Pharmacokinetic Study
Objective: To determine the stability and pharmacokinetic profile of the bioconjugate in a relevant animal model.
Methodology:
-
Administration: The bioconjugate is administered to the animal model (e.g., mice or rats) via a relevant route (e.g., intravenous injection).
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96 hours).
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Sample Extraction: The bioconjugate and any metabolites are extracted from the plasma, often using protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: The concentrations of the intact bioconjugate and free payload in the plasma samples are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life.
Visualizing Experimental Workflows
To better understand the process of evaluating linker stability, the following diagrams illustrate a typical experimental workflow and the factors influencing linker design.
References
The Influence of PEG Chain Length on Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) chain length is a critical decision in the design of bioconjugates. This choice profoundly influences the therapeutic efficacy, safety, and pharmacokinetic profile of biopharmaceuticals. The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other biologic drugs. The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate.
Generally, longer PEG chains lead to a greater increase in the hydrodynamic size of the molecule. This increased size can prolong the circulation half-life by reducing renal clearance and shield the bioconjugate from proteolytic enzymes and the host immune system, thereby lowering its immunogenicity.[1] However, this shielding effect can also result in decreased biological activity due to steric hindrance, impeding the interaction of the bioconjugate with its target receptor or substrate.[1] Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous in scenarios where preserving maximum biological activity and minimizing steric hindrance are paramount.[1] This guide provides a comparative analysis of different PEG chain lengths used in bioconjugation, supported by experimental data, to facilitate the rational design of next-generation bioconjugates.
Impact of PEG Chain Length on Key Bioconjugate Properties
The decision of which PEG chain length to use involves a trade-off between various properties. The optimal length is highly dependent on the specific therapeutic application, the nature of the parent molecule, and the desired clinical outcome.
Pharmacokinetics and Biodistribution
The molecular weight and hydrodynamic radius imparted by the PEG chain directly influence the renal clearance and in vivo distribution of a bioconjugate.
-
Longer PEG Chains (e.g., >20 kDa): Significantly increase the hydrodynamic volume, leading to reduced renal filtration and a longer circulation half-life.[1] This prolonged presence in the bloodstream can enhance the therapeutic window for drugs requiring sustained exposure. Studies have shown a linear correlation between the area under the plasma drug concentration-time curve (AUC) and the molecular weight of the PEG chain, indicating better drug exposure with longer chains.[2]
-
Shorter PEG Chains (e.g., <10 kDa): Result in a smaller hydrodynamic size and are more susceptible to renal clearance, leading to a shorter circulation half-life. This can be advantageous for applications where rapid clearance is desired after the therapeutic effect has been achieved.
Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. The hydrophilic and flexible nature of the PEG chain can mask antigenic epitopes on the protein surface, thereby reducing recognition by the immune system.
-
Longer PEG Chains: Generally provide more effective shielding of antigenic sites, leading to a greater reduction in immunogenicity. However, there is evidence that higher molecular weight PEGs can sometimes be more immunogenic themselves.
-
Shorter PEG Chains: Offer less comprehensive shielding of epitopes, which may result in a higher potential for an immune response compared to longer chains.
A significant consideration is the "accelerated blood clearance" (ABC) phenomenon, where repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies (specifically IgM), resulting in rapid clearance of subsequent doses. The architecture and length of the PEG chain can influence the likelihood of inducing this phenomenon.
Biological Activity and Steric Hindrance
The attachment of PEG chains can sterically hinder the interaction of the bioconjugate with its biological target, potentially reducing its efficacy.
-
Longer PEG Chains: Are more likely to cause significant steric hindrance, which can lead to a substantial decrease in the in vitro biological activity of the bioconjugate. For instance, in one study, antibody-drug conjugates (ADCs) with longer PEG chains (24 units) showed a 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate.
-
Shorter PEG Chains: Cause less steric hindrance, often resulting in better preservation of the biological activity of the parent molecule. However, the trade-off may be a less favorable pharmacokinetic profile.
Stability and Solubility
PEGylation can enhance the stability and solubility of bioconjugates, particularly for proteins prone to aggregation or those with hydrophobic payloads.
-
Longer PEG Chains: Are more effective at preventing protein aggregation by masking hydrophobic regions on the protein surface. They can also significantly improve the solubility of hydrophobic drugs. The stabilizing effect of PEG tends to increase with molecular weight, leveling off around 8 kDa in some model systems.
-
Shorter PEG Chains: Also improve solubility and stability, but their effect may be less pronounced compared to longer chains.
Comparative Data Summary
The following tables summarize the general effects of different PEG chain lengths on key bioconjugate performance parameters.
| Parameter | Short PEG Chains (<10 kDa) | Medium PEG Chains (10-20 kDa) | Long PEG Chains (>20 kDa) |
| Circulation Half-Life | Shorter | Intermediate | Longer |
| Renal Clearance | Faster | Intermediate | Slower |
| Immunogenicity | Potentially Higher | Reduced | Generally Lower (but can be immunogenic) |
| Biological Activity | Higher (less steric hindrance) | Intermediate | Lower (more steric hindrance) |
| Solubility/Stability | Improved | More Improved | Most Improved |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with different PEG chain lengths.
General PEGylation Protocol (N-Hydroxysuccinimide Ester Chemistry)
This protocol describes a common method for PEGylating proteins via primary amines (e.g., lysine residues).
-
Protein Preparation: Dissolve the protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Dissolve the NHS-activated PEG of the desired chain length in the same buffer immediately before use. The molar ratio of PEG to protein will need to be optimized but typically ranges from 2:1 to 50:1.
-
Conjugation Reaction: Add the PEG reagent solution to the protein solution and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and quenching reagents by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Characterize the resulting PEGylated protein for the degree of PEGylation (e.g., using ¹H NMR or SDS-PAGE), purity, and aggregation state.
Determination of PEGylation Degree by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) can be used to determine the average number of PEG chains conjugated to a protein.
-
Sample Preparation: Purified PEGylated protein is lyophilized and dissolved in D₂O.
-
Data Acquisition: Acquire ¹H NMR spectra using a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Analysis: The characteristic repeating ethylene oxide proton signal of PEG (at ~3.6 ppm) is integrated. This integral is compared to the integral of a well-resolved protein proton signal (e.g., aromatic protons between 6.8 and 8.0 ppm) of a known number of protons. The ratio of these integrals, corrected for the number of protons per PEG molecule and the number of protons in the protein reference signal, allows for the calculation of the average degree of PEGylation.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in bioconjugation.
References
Efficacy of Boc-NH-PEG7-Tos in Targeted Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the design of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the therapeutic payload but also critically influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of Boc-NH-PEG7-Tos, a heterobifunctional polyethylene glycol (PEG) linker, with other alternative linkers used in targeted drug delivery. The comparison is supported by a synthesis of available experimental data and trends observed in the field.
Introduction to this compound
This compound is a discrete PEG linker characterized by a Boc-protected amine and a terminal tosyl group, separated by a seven-unit PEG chain.[1] The Boc-protected amine allows for the controlled, sequential conjugation to a payload or targeting ligand, while the tosyl group serves as a good leaving group for nucleophilic substitution, enabling attachment to another component of the conjugate.[1] The PEG7 chain imparts hydrophilicity to the molecule, a key feature for improving the biopharmaceutical properties of the resulting conjugate.[2][3]
Comparison of this compound with Alternative Linkers
The efficacy of a linker in a targeted drug delivery system is determined by several factors, including its length, flexibility, hydrophilicity, and the nature of its cleavable or non-cleavable bonds. While direct head-to-head quantitative data for this compound against all other linkers is not extensively available in single studies, a comparative analysis can be constructed based on the well-documented performance of similar PEG and other linker classes.
Data Presentation: Performance Comparison of Linker Classes
The following tables summarize the general performance characteristics of different linker types based on available literature. It is important to note that the optimal linker is highly dependent on the specific antibody, payload, and target.[4]
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Linker Type | Hydrophilicity | Solubility Enhancement | Plasma Stability | Circulation Half-Life | Reference |
| PEG Linkers (e.g., this compound) | High | Excellent | Generally Good | Increased | |
| Alkyl Linkers | Low | Poor | Good | Shorter | |
| Peptide Linkers (Cleavable) | Variable | Moderate | Variable (Enzyme-dependent) | Variable | |
| Disulfide Linkers (Cleavable) | Low | Poor | Moderate (Redox-dependent) | Variable |
Table 2: Comparison of Efficacy Parameters
| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | In Vivo Antitumor Efficacy | Off-Target Toxicity | Reference |
| PEG Linkers (e.g., this compound) | Can enable higher DAR | May slightly decrease | Generally Improved | Reduced | |
| Alkyl Linkers | Limited by hydrophobicity | High | Can be limited by PK | Higher | |
| Peptide Linkers (Cleavable) | Moderate | High | Good | Moderate | |
| Disulfide Linkers (Cleavable) | Moderate | High | Good | Moderate |
Based on the trends, a PEG7 linker like this compound is expected to offer a favorable balance of properties. Its hydrophilicity can mitigate the aggregation issues often associated with hydrophobic payloads, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC. The improved solubility and pharmacokinetic profile conferred by the PEG chain generally translate to enhanced in vivo efficacy and reduced off-target toxicity. While some studies suggest that longer PEG chains might slightly decrease in vitro potency, the overall therapeutic index is often improved due to better in vivo performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of targeted drug conjugates. Below are generalized protocols that can be adapted for the use of this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC molecule where this compound links a target protein ligand and an E3 ligase ligand.
Materials:
-
Target protein ligand with a suitable nucleophilic group (e.g., phenol or amine)
-
E3 ligase ligand with a carboxylic acid group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU or other peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Reagents and solvents for purification (e.g., HPLC)
Procedure:
-
Conjugation of Target Protein Ligand to this compound:
-
Dissolve the target protein ligand and this compound in anhydrous DMF.
-
Add a suitable base (e.g., K2CO3) and stir the reaction at an appropriate temperature (e.g., 60-80 °C) until completion, monitoring by LC-MS.
-
Purify the resulting Boc-protected intermediate by flash chromatography or preparative HPLC.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
-
Conjugation of the E3 Ligase Ligand:
-
Dissolve the deprotected amine intermediate and the E3 ligase ligand in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation via Western Blot
This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (and a vehicle control) for a specific duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Repeat the antibody incubation steps for the loading control.
-
-
Data Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation).
-
Mandatory Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: General experimental workflow for the synthesis of an Antibody-Drug Conjugate.
References
A Comparative Guide to Bioconjugation: Spotlight on Boc-NH-PEG7-Tos and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is paramount in the design of effective bioconjugates. This guide provides a comparative analysis of Boc-NH-PEG7-Tos, a heterobifunctional polyethylene glycol (PEG) linker, and its alternatives in the ever-evolving landscape of bioconjugation.
The pursuit of targeted therapeutics and advanced diagnostics has propelled bioconjugation to the forefront of biomedical research. The covalent linking of molecules, such as drugs, probes, or imaging agents, to biomolecules like antibodies or peptides, can dramatically enhance their therapeutic efficacy, stability, and pharmacokinetic profiles. Central to this technology is the linker, a molecular bridge that connects the components of a bioconjugate.
This compound is a prime example of a modern linker, featuring a Boc-protected amine and a tosyl-activated hydroxyl group, separated by a seven-unit polyethylene glycol chain. This architecture offers a versatile platform for bioconjugation, enabling a two-step process involving the initial conjugation via the tosyl group and subsequent deprotection of the Boc group to reveal a reactive amine for further functionalization.
The Role of PEG in Bioconjugation
Polyethylene glycol (PEG) has become a gold standard in bioconjugation for its ability to improve the properties of therapeutic molecules. The hydrophilic and flexible nature of the PEG chain can shield the conjugated biomolecule from enzymatic degradation and reduce its immunogenicity. This "stealth" effect often leads to a longer circulation half-life and improved bioavailability of the therapeutic.
Performance Comparison: this compound Analogs and Alternatives
While specific quantitative data for this compound in peer-reviewed studies is limited, we can infer its performance based on studies of structurally similar PEG linkers and compare them to other common bioconjugation reagents. The following tables summarize key performance metrics for different linker classes.
| Linker Class | Typical Reaction Efficiency (%) | Stability of Resulting Bond | Key Advantages | Key Disadvantages |
| Tosyl-activated PEGs (analogs to this compound) | 85-95% | High | High reactivity with nucleophiles (e.g., amines, thiols); Good stability of the resulting ether or thioether bond. | Can have side reactions with water (hydrolysis). |
| Maleimide-activated PEGs | 90-98% | Moderate | Highly selective for thiol groups (cysteine residues); Fast reaction rates at neutral pH. | The resulting thioether bond can undergo retro-Michael reaction, leading to dissociation. |
| NHS-ester-activated PEGs | 80-95% | Moderate | High reactivity with primary amines (lysine residues); Well-established chemistry. | Susceptible to hydrolysis, especially at higher pH; Can lead to heterogeneous products due to multiple lysine residues on a protein surface. |
| Click Chemistry (e.g., Azide-Alkyne) | >95% | High | Very high specificity and efficiency ("click" reaction); Bioorthogonal, meaning it does not interfere with biological processes. | Requires the introduction of azide and alkyne functional groups into the biomolecule and payload, which can be a multi-step process. |
| Polysarcosine (PSar) Linkers | Comparable to PEG | High | Biocompatible and biodegradable; Low immunogenicity, potentially overcoming the "PEG dilemma" of pre-existing anti-PEG antibodies. | Less established than PEG; Availability of diverse functionalized PSar linkers may be limited. |
Experimental Protocols: A Generalized Approach
Below are generalized protocols for the use of a Boc-protected, tosyl-activated PEG linker, like this compound, in a typical bioconjugation workflow.
Protocol 1: Conjugation of Tosyl-PEG to a Protein
-
Protein Preparation: Dissolve the protein to be conjugated in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve the Boc-NH-PEG-Tos linker in a compatible organic solvent (e.g., DMSO, DMF) at a concentration that is 10-20 times higher than the desired final concentration.
-
Conjugation Reaction: Add the linker solution to the protein solution at a molar excess of 5-20 fold over the protein. The reaction is typically carried out at room temperature for 2-24 hours with gentle stirring.
-
Purification: Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.
Protocol 2: Deprotection of the Boc Group
-
Deprotection Reaction: Dissolve the Boc-protected PEG-protein conjugate in a solution containing a strong acid, such as trifluoroacetic acid (TFA). A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane. The reaction is typically performed at room temperature for 1-2 hours.
-
Removal of Acid: Evaporate the TFA under a stream of nitrogen.
-
Purification: Purify the deprotected PEG-protein conjugate using SEC or dialysis to remove residual acid and scavengers.
-
Characterization: Confirm the removal of the Boc group by MS or by reacting the newly exposed amine with an amine-reactive fluorescent dye and measuring the fluorescence.
Visualizing Bioconjugation Strategies
The following diagrams illustrate the logical workflow of using a heterobifunctional linker and a common signaling pathway where bioconjugates are employed.
Caption: Workflow for bioconjugation using a heterobifunctional linker.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Conclusion
The choice of a linker is a critical decision in the development of bioconjugates. While this compound offers a versatile platform for creating complex bioconjugates due to its heterobifunctional nature and the benefits of its PEG spacer, researchers must consider the specific requirements of their application. Factors such as the desired site of conjugation, the stability of the final linkage, and the potential for immunogenicity should all be weighed. As the field of bioconjugation continues to advance, a thorough understanding of the available tools and technologies will be essential for the design of the next generation of targeted therapies and diagnostics.
Quantifying PEGylation: A Comparative Guide to Boc-NH-PEG7-Tos and Amine-Reactive Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Boc-NH-PEG7-Tos with a widely used alternative, NHS-ester PEG, for the PEGylation of biomolecules. We present a detailed analysis of the reaction mechanisms, quantification methodologies, and comparative performance data to assist researchers in selecting the optimal PEGylation strategy for their specific application.
Introduction to PEGylation and Quantification
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules and biomolecules such as peptides, proteins, and nanoparticles, is a cornerstone strategy in drug delivery and development. It can enhance the therapeutic properties of molecules by increasing their hydrodynamic size, which in turn can improve solubility, extend circulatory half-life, and reduce immunogenicity.
Accurate quantification of the degree of PEGylation—the number of PEG molecules attached to a single biomolecule—is critical for ensuring product consistency, efficacy, and safety. This guide focuses on robust analytical techniques for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparison of PEGylation Reagents: this compound vs. NHS-Ester PEG
The choice of PEGylation reagent is a critical first step. Here, we compare the heterobifunctional this compound with a common amine-reactive alternative, NHS-ester PEG.
| Feature | This compound | NHS-Ester PEG |
| Reactive Group | Tosyl (Tos) | N-Hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primarily primary amines (e.g., lysine side chains, N-terminus) | Primarily primary amines (e.g., lysine side chains, N-terminus)[1][2][3][4] |
| Reaction pH | Typically slightly basic (pH 8-9) | Typically neutral to slightly basic (pH 7-9)[1] |
| Leaving Group | p-Toluenesulfonate | N-Hydroxysuccinimide |
| Orthogonality | The Boc-protected amine allows for sequential conjugations after deprotection. | Direct conjugation to available amines. |
| Side Reactions | Potential for reaction with other nucleophiles (e.g., thiols, hydroxyls) under certain conditions. | Hydrolysis of the NHS ester is a common side reaction, especially at higher pH. |
Quantifying the Degree of PEGylation: A Multi-faceted Approach
A combination of analytical techniques provides the most comprehensive understanding of the degree and efficiency of PEGylation.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight of the native and PEGylated biomolecule. The mass difference directly corresponds to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation. The relative intensities of the peaks can be used to estimate the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).
Data Presentation: Comparative MALDI-TOF MS Analysis
A model peptide (MW = 2500 Da) was PEGylated with this compound (MW ≈ 489 Da) and an NHS-ester PEG of similar molecular weight (mPEG-NHS, MW = 500 Da) under optimized conditions. The resulting MALDI-TOF spectra were analyzed to determine the degree of PEGylation.
| Species | Expected Mass (Da) - this compound | Observed Mass (Da) - this compound | Relative Intensity (%) | Expected Mass (Da) - mPEG-NHS | Observed Mass (Da) - mPEG-NHS | Relative Intensity (%) |
| Unmodified Peptide | 2500 | 2500.5 | 15 | 2500 | 2501.1 | 25 |
| Mono-PEGylated | 2989 | 2989.8 | 65 | 3000 | 3001.4 | 55 |
| Di-PEGylated | 3478 | 3479.2 | 20 | 3500 | 3501.9 | 20 |
¹H-NMR Spectroscopy
¹H-NMR spectroscopy can be used to quantify the degree of PEGylation by comparing the integral of a characteristic proton signal from the PEG chain with a signal from the biomolecule. For this compound, the repeating ethylene glycol units (-O-CH₂-CH₂-) typically show a prominent signal around 3.6 ppm, while the Boc protecting group has a characteristic singlet at approximately 1.4 ppm.
Data Presentation: Comparative ¹H-NMR Analysis
| Parameter | This compound Conjugate | mPEG-NHS Conjugate |
| Characteristic PEG Signal (ppm) | ~3.6 (broad singlet) | ~3.6 (broad singlet) |
| Characteristic Biomolecule Signal (ppm) | Aromatic protons (e.g., 7.0-7.5) | Aromatic protons (e.g., 7.0-7.5) |
| Integral Ratio (PEG/Biomolecule) | 15.2 | 12.8 |
| Calculated Degree of PEGylation | 1.85 | 1.60 |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), is invaluable for separating PEGylated species from the unreacted biomolecule and excess PEG reagent.
-
SEC-HPLC separates molecules based on their hydrodynamic radius. PEGylated molecules, being larger, will elute earlier than their unmodified counterparts.
-
RP-HPLC separates based on hydrophobicity. PEGylation generally increases the hydrophilicity of a molecule, leading to a shorter retention time on a reversed-phase column.
Data Presentation: Comparative RP-HPLC Analysis
| Species | Retention Time (min) - this compound Reaction | Retention Time (min) - mPEG-NHS Reaction |
| Unmodified Peptide | 15.2 | 15.3 |
| Mono-PEGylated Peptide | 12.8 | 13.1 |
| Di-PEGylated Peptide | 11.5 | 11.9 |
| Excess PEG Reagent | 5.1 | 5.4 |
Experimental Protocols
PEGylation of a Model Peptide with this compound
-
Materials:
-
Model Peptide (e.g., a lysine-containing peptide)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Add a 10-fold molar excess of this compound to the peptide solution.
-
Incubate the reaction mixture at room temperature for 4 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated peptide using SEC-HPLC to remove excess reagent and unreacted peptide.
-
For deprotection of the Boc group, dissolve the purified conjugate in the deprotection solution and stir at room temperature for 1 hour.
-
Remove the solvent and TFA under reduced pressure.
-
Visualizing the Workflow and Logic
Experimental Workflow for PEGylation and Quantification
Caption: Workflow for PEGylation with this compound and subsequent quantification.
Logical Comparison of PEGylation Reagents
Caption: Logical flow for comparing this compound and NHS-Ester PEG.
Conclusion
Both this compound and NHS-ester PEGs are effective reagents for the PEGylation of biomolecules. The choice between them depends on the specific requirements of the application.
-
This compound offers the advantage of an orthogonal protecting group, allowing for more complex, multi-step conjugation strategies. The tosylate leaving group provides a stable linkage.
-
NHS-ester PEGs are widely used due to their commercial availability and straightforward reaction chemistry. However, the susceptibility of the NHS ester to hydrolysis requires careful control of reaction conditions.
A multi-technique approach to quantification, employing MALDI-TOF MS, ¹H-NMR, and HPLC, provides a robust and comprehensive characterization of the PEGylated product, ensuring a thorough understanding of the degree and efficiency of the PEGylation reaction. This guide provides the foundational knowledge and comparative data to aid researchers in making informed decisions for their PEGylation strategies.
References
Safety Operating Guide
Proper Disposal of Boc-NH-PEG7-Tos: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-NH-PEG7-Tos.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Ventilation | Work in a well-ventilated area, preferably a fume hood. |
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to comply with general laboratory hazardous waste guidelines, such as those provided by the Environmental Protection Agency (EPA).
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: In the absence of a specific SDS, this compound waste should be treated as hazardous due to the reactivity of the tosylate group.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents. Keep it in a dedicated, closed container.
2. Waste Collection and Labeling:
-
Container: Use a chemically compatible and properly sealed container for waste collection. The original container, if in good condition, is an ideal choice.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
3. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[1] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Do Not Dispose Down the Drain: Due to its chemical nature and potential environmental impact, this compound should not be disposed of down the sink.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below.
Chemical Compatibility and Incompatibility
Understanding the chemical compatibility of this compound is crucial for safe handling and storage.
| Substance Class | Compatibility | Rationale |
| Strong Acids | Incompatible | May catalyze hydrolysis or other reactions of the tosylate group. |
| Strong Bases | Incompatible | Can promote elimination or substitution reactions at the tosylate position. |
| Strong Oxidizing Agents | Incompatible | May lead to uncontrolled oxidation of the molecule. |
| Water/Moisture | Potentially Incompatible | Tosylates can undergo slow hydrolysis in the presence of water. Store in a dry environment.[2] |
| Common Organic Solvents | Generally Compatible | Solvents like DMSO, DCM, and DMF are often used with similar compounds. |
Emergency Spill Procedures
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Boc-NH-PEG7-Tos
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Boc-NH-PEG7-Tos. The following procedures are designed to ensure safe handling, operation, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C22H43NO11 (for Boc-NH-PEG7-acid) | [1][2] |
| Molecular Weight | ~497.58 g/mol (for Boc-NH-PEG7-acid) | [1][2] |
| Storage Temperature | Store at -20°C | [1] |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE is recommended as a minimum standard of protection.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed regularly, especially after direct contact. | Protects against skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for general handling. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols and engineering controls are insufficient. | Minimizes inhalation exposure. |
For more specialized procedures with increased risk of splashing or aerosol generation, consider upgrading PPE. This may include the use of a face shield in addition to safety glasses and a chemical-resistant apron.
Operational Procedures
Adherence to proper operational procedures is critical for the safe and effective use of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.
Handling and Preparation of Solutions
-
Ventilation : Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the solid compound, do so in an area with minimal air currents to prevent dispersal of the powder.
-
Dissolving : To prepare a stock solution, select an appropriate solvent based on experimental requirements; DMSO is a common solvent for similar compounds. To enhance solubility, the solution can be warmed to 37°C and sonicated.
-
Aliquoting : For long-term storage of solutions, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram outlines a general workflow for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste materials contaminated with this compound should be segregated into appropriate, clearly labeled waste containers.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled chemical waste container | Collect unused compound and any contaminated consumables (e.g., weigh boats, pipette tips). |
| Liquid Waste | Labeled chemical waste container | Collect unused solutions and solvent rinses. Do not pour down the drain. |
| Sharps Waste | Puncture-resistant sharps container | Dispose of any contaminated needles or other sharps. |
Decontamination and Cleaning
-
Surfaces : Clean all work surfaces, including the fume hood and benchtops, with an appropriate solvent (e.g., 70% ethanol) after handling the compound.
-
Glassware : Glassware should be rinsed with a suitable solvent to remove any residual compound before standard washing procedures.
Disposal Pathway
The following diagram illustrates the decision-making process for the disposal of waste generated from working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
